Product packaging for 3-(2-Bromoethoxy)cyclopent-2-enone(Cat. No.:CAS No. 42858-97-9)

3-(2-Bromoethoxy)cyclopent-2-enone

Cat. No.: B2774806
CAS No.: 42858-97-9
M. Wt: 205.051
InChI Key: BLIBWVRJYLJSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Bromoethoxy)cyclopent-2-enone (CAS 42858-97-9) is a synthetically valuable compound that combines the reactivity of a cyclopentenone core with a bromoethoxy functional handle. With a molecular formula of C 7 H 9 BrO 2 and a molecular weight of 205.05 g/mol, this solid serves as a key multifunctional intermediate in organic synthesis . The electron-deficient enone system is prone to nucleophilic attack, including Michael additions, making it a precursor for constructing complex carbocyclic frameworks . Concurrently, the 2-bromoethoxy side chain acts as a flexible linker, amenable to further functionalization via nucleophilic substitution, such as in the synthesis of heterocyclic compounds or as a building block for prodrug development. This makes it particularly useful in medicinal chemistry for creating analogs and in material science for polymer synthesis. The compound requires cold-chain transportation for stability and is intended for research applications only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrO2 B2774806 3-(2-Bromoethoxy)cyclopent-2-enone CAS No. 42858-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethoxy)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBWVRJYLJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(2-Bromoethoxy)cyclopent-2-enone, a molecule of interest for further chemical exploration and development. Due to the absence of a direct, documented synthesis for this specific compound, this guide outlines a robust two-step approach, commencing with the formation of a key precursor, 3-hydroxycyclopent-2-enone, followed by its O-alkylation. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate a thorough understanding of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the generation of the enolate of 1,3-cyclopentanedione, which exists in equilibrium with its tautomer, 3-hydroxycyclopent-2-enone. The subsequent step is a Williamson ether synthesis, where the hydroxyl group of the enone is O-alkylated using a suitable 2-bromoethoxy source, such as 1,2-dibromoethane.

Synthetic Pathway 1,3-Cyclopentanedione 1,3-Cyclopentanedione 3-Hydroxycyclopent-2-enone 3-Hydroxycyclopent-2-enone 1,3-Cyclopentanedione->3-Hydroxycyclopent-2-enone Tautomerization This compound This compound 3-Hydroxycyclopent-2-enone->this compound Williamson Ether Synthesis (Base, 1,2-dibromoethane)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Preparation of 3-Hydroxycyclopent-2-enone from 1,3-Cyclopentanedione

1,3-Cyclopentanedione exists in a tautomeric equilibrium with 3-hydroxycyclopent-2-enone. In many organic solvents and in the solid state, the enol form is the predominant species. For the subsequent O-alkylation, the enolate can be generated in situ by the addition of a base.

Materials:

  • 1,3-Cyclopentanedione

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-cyclopentanedione.

  • Add the anhydrous solvent to dissolve the dione.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of the base to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • The resulting solution containing the sodium or potassium salt of 3-hydroxycyclopent-2-enone is used directly in the next step.

Step 2: O-Alkylation of 3-Hydroxycyclopent-2-enone (Williamson Ether Synthesis)

This step involves the nucleophilic attack of the enolate on 1,2-dibromoethane to form the desired ether. The use of a primary alkyl halide like 1,2-dibromoethane favors the SN2 reaction pathway.

Materials:

  • Solution of the enolate of 3-hydroxycyclopent-2-enone from Step 1

  • 1,2-Dibromoethane

  • Anhydrous solvent (as used in Step 1)

Procedure:

  • To the stirred solution of the enolate at 0 °C, add an excess (typically 1.5-2.0 equivalents) of 1,2-dibromoethane dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the proposed synthetic steps, as direct data for the target molecule is not available in the literature.

Table 1: Synthesis of 3-Alkoxy-2-Cyclohexenones (Analogous to Step 1 & 2 combined)

Starting MaterialReagentSolventBaseTemp. (°C)Time (h)Yield (%)
1,3-CyclohexanedioneEthyl iodideEthanolSilver(I) oxideRefluxN/AGood
1,3-CyclohexanedioneEthanolBenzenep-TsOHReflux6-870-75

Table 2: Williamson Ether Synthesis of Enol Ethers (General Examples)

Alcohol/EnolAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolAllyl bromideK₂CO₃AcetoneReflux495
CyclohexanolMethyl iodideNaHTHF251290
1,3-Diketone (enol)Alkyl halideNaH, K₂CO₃DMF, THF25-802-2460-95

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedure.

Experimental Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: O-Alkylation and Workup A Dissolve 1,3-cyclopentanedione in anhydrous solvent B Cool to 0 °C A->B C Add base B->C D Stir for 30-60 min C->D E Add 1,2-dibromoethane D->E Use in situ F Warm to RT, stir for 12-24 h E->F G Quench with aq. NH₄Cl F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The proposed two-step synthesis provides a logical and feasible route to this compound. The key steps, enolate formation and Williamson ether synthesis, are well-established reactions in organic chemistry. The provided protocols, based on analogous transformations, offer a solid starting point for the successful synthesis of the target molecule. Optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to maximize the yield and purity of the final product. Standard analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, should be employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Profile of 3-(2-Bromoethoxy)cyclopent-2-enone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the absence of published experimental data for this specific molecule, this report compiles predicted values based on the analysis of its constituent fragments and structurally similar compounds. This information is intended to aid researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for cyclopent-2-enone, 2-bromoethanol, and general principles of spectroscopy for α,β-unsaturated ketones and ethers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~6.1 - 6.3t1HH-2The vinyl proton at the C-2 position is expected to be a triplet due to coupling with the C-4 methylene protons. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group.
~4.2 - 4.4t2H-OCH₂-The methylene protons adjacent to the oxygen are expected to be a triplet, coupled with the methylene protons adjacent to the bromine.
~3.6 - 3.8t2H-CH₂BrThe methylene protons adjacent to the bromine are expected to be a triplet, coupled with the methylene protons adjacent to the oxygen.
~2.7 - 2.9m2HH-4The methylene protons at the C-4 position are expected to be a multiplet due to coupling with both the C-2 and C-5 protons.
~2.4 - 2.6m2HH-5The methylene protons at the C-5 position are expected to be a multiplet due to coupling with the C-4 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon AssignmentNotes
~205 - 210C-1 (C=O)The carbonyl carbon of an α,β-unsaturated ketone typically appears in this region.
~175 - 180C-3The C-3 carbon of the enol ether is expected to be significantly downfield.
~115 - 120C-2The C-2 vinyl carbon is expected in this region.
~68 - 72-OCH₂-The carbon of the methylene group attached to the oxygen atom.
~30 - 35-CH₂BrThe carbon of the methylene group attached to the bromine atom.
~30 - 35C-5The C-5 methylene carbon of the cyclopentenone ring.
~25 - 30C-4The C-4 methylene carbon of the cyclopentenone ring.
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Functional GroupDescription
~1715 - 1735C=OStrong absorption characteristic of the carbonyl group in a five-membered ring α,β-unsaturated ketone.
~1610 - 1630C=CMedium absorption for the carbon-carbon double bond of the enone system.
~1200 - 1250C-O-CStrong, characteristic stretching vibration for the enol ether linkage.
~2850 - 3000C-HStretching vibrations for the sp³ hybridized C-H bonds of the methylene groups.
~600 - 700C-BrWeak to medium absorption for the carbon-bromine bond.
Mass Spectrometry (MS) Data (Predicted)
m/zFragmentationNotes
218/220[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
139[M - Br]⁺Loss of a bromine radical.
109/111[CH₂CH₂Br]⁺Fragment corresponding to the bromoethoxy side chain.
83[C₅H₃O]⁺A potential fragment from the cyclopentenone ring after loss of the side chain.
55[C₃H₃O]⁺A common fragment from the cleavage of the cyclopentenone ring.

Experimental Protocols

While a specific synthesis for this compound has not been identified in the literature, a plausible synthetic route would involve the O-alkylation of a 3-hydroxycyclopent-2-enone precursor with 1,2-dibromoethane under basic conditions. The following is a general experimental workflow for the characterization of a novel compound like this compound.

General Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (EI or ESI) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Final Report & Publication Purity_Assessment->Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon. Typically, a larger number of scans (1024 or more) is required due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC): If structural confirmation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The IR spectrum can be obtained using a neat thin film of the liquid compound between two sodium chloride or potassium bromide plates, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) can be used if the compound is less volatile or if softer ionization is desired to preserve the molecular ion.

    • Analysis: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

This guide provides a foundational set of predicted spectroscopic data and a general experimental framework to assist researchers in their work with this compound. Experimental verification of these predictions is essential for definitive structural assignment.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties. This approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-26.10 - 6.20tJ ≈ 1.5
H-42.40 - 2.50m-
H-52.70 - 2.80m-
H-1'4.20 - 4.30tJ ≈ 5.5
H-2'3.60 - 3.70tJ ≈ 5.5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)208 - 212
C-2 (=CH)115 - 120
C-3 (=C-O)180 - 185
C-4 (-CH₂-)30 - 35
C-5 (-CH₂-)35 - 40
C-1' (-O-CH₂-)68 - 72
C-2' (-CH₂-Br)28 - 32

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment Ion
219/221[M]⁺ (Molecular Ion)
175/177[M - C₂H₄]⁺
139[M - Br]⁺
111[M - OCH₂CH₂Br]⁺
97[C₅H₅O]⁺
83[C₅H₃O]⁺

Experimental Protocols

The following sections outline the general experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Alkylation of 1,3-Cyclopentanedione

A plausible synthetic route to this compound involves the O-alkylation of 1,3-cyclopentanedione with a suitable bromo-functionalized electrophile.

Materials:

  • 1,3-Cyclopentanedione

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1,3-cyclopentanedione (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1,2-Dibromoethane (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[1][3]

¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

  • A standard pulse sequence is used with a 90° pulse width.

  • Data is acquired over a spectral width of 0-12 ppm.

  • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Chemical shifts are referenced to the residual chloroform peak at 7.26 ppm.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

  • A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon.[4]

  • Data is acquired over a spectral width of 0-220 ppm.

  • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

  • Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry Protocol

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).[5]

  • The molecules are ionized in the gas phase by a high-energy electron beam (typically 70 eV).[5]

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[6][7]

  • A detector records the abundance of each ion.[6]

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the analysis of this compound.

Mass Spectrometry Fragmentation Pathway of this compound M [C₇H₉BrO₂]⁺˙ m/z 219/221 F1 [C₅H₅BrO]⁺˙ m/z 175/177 M->F1 - C₂H₄ F2 [C₇H₉O₂]⁺ m/z 139 M->F2 - Br• F5 [C₅H₅O]⁺ m/z 111 M->F5 - •OCH₂CH₂Br F3 [C₅H₅O]⁺ m/z 97 F2->F3 - C₂H₂O F4 [C₅H₃O]⁺ m/z 83 F3->F4 - CH₂

Caption: Proposed EI-MS fragmentation of this compound.

Analytical Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1,3-Cyclopentanedione reaction O-Alkylation start->reaction reagents 1,2-Dibromoethane, K₂CO₃ reagents->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI) product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: General workflow from synthesis to analysis.

References

Navigating the Synthetic Potential of 2-Bromo-3-ethoxycyclopent-2-enone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentenone core is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its diverse biological activities. The functionalized derivative, 2-bromo-3-ethoxycyclopent-2-enone, presents a versatile platform for the synthesis of complex molecular architectures. This technical guide elucidates the reactivity of this compound, focusing on the strategic manipulation of its key functional groups: the vinyl bromide and the activated enone system. By drawing upon established chemical principles and analogous reactions, this document serves as a roadmap for researchers to unlock the synthetic potential of this valuable building block. While direct literature on this specific molecule is sparse, its reactivity can be confidently inferred from the well-documented behavior of its constituent parts.

Introduction to the 2-Bromo-3-ethoxycyclopent-2-enone Scaffold

The 2-bromo-3-ethoxycyclopent-2-enone molecule integrates three synthetically important features into a compact, five-membered ring system:

  • A Vinyl Bromide: Positioned at C2, the bromine atom is a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

  • An Enol Ether: The ethoxy group at C3 modulates the electronic properties of the double bond and can influence the regioselectivity of certain reactions.

  • An α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the C4 position. The carbonyl group itself is also a site for traditional ketone chemistry.

This unique combination of functional groups allows for a sequential and regioselective approach to molecular elaboration, making it an attractive starting material for the generation of compound libraries in drug discovery and a key intermediate in target-oriented synthesis.

Predicted Reactivity and Synthetic Utility

The primary sites of reactivity on the 2-bromo-3-ethoxycyclopent-2-enone core are the C-Br bond at the C2 position and the enone system at C3-C4.

Reactions at the C2 Position: The Vinyl Bromide

The vinyl bromide is arguably the most versatile functional group on this scaffold, primarily serving as an electrophile in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

2.1.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C bond formation. The vinyl bromide on the cyclopentenone ring is an excellent substrate for several named reactions.[1][2]

  • Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the vinyl bromide with an organoboron reagent (boronic acid or ester).[1][3][4][5] It offers a very broad substrate scope and high functional group tolerance.[4][6]

  • Stille Coupling: This reaction couples the vinyl bromide with an organotin reagent (stannane).[7][8][9][10][11] While powerful, the toxicity of tin compounds is a significant drawback.

  • Heck Reaction: The Heck reaction involves the coupling of the vinyl bromide with an alkene.[2][12][13][14]

  • Sonogashira Coupling: This reaction forms a C-C bond between the vinyl bromide and a terminal alkyne.[15][16][17][18]

  • Negishi Coupling: This involves the coupling with an organozinc reagent and is known for its high reactivity.[19][20][21][22][23]

The general workflow for these reactions involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition rbx R¹-X (Vinyl Bromide) rbx->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation organoboron R²-B(OR)₂ (Boronic Acid/Ester) organoboron->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Table 1: Potential Cross-Coupling Partners for 2-Bromo-3-ethoxycyclopent-2-enone

Reaction NameOrganometallic Reagent (R²-M)R² Group ExamplesExpected Product at C2
Suzuki-Miyaura R²-B(OH)₂ or R²-B(OR)₂Aryl, Heteroaryl, Vinyl, Alkyl2-Aryl/Heteroaryl/Vinyl/Alkyl-3-ethoxycyclopent-2-enone
Stille R²-Sn(Alkyl)₃Aryl, Heteroaryl, Vinyl, Alkynyl, Alkyl2-Aryl/Heteroaryl/Vinyl/Alkynyl/Alkyl-3-ethoxycyclopent-2-enone
Heck Alkene (e.g., Styrene, Acrylate)Vinyl, Aryl-substituted vinyl2-Vinyl-3-ethoxycyclopent-2-enone
Sonogashira Terminal Alkyne (R²-C≡CH)Aryl-C≡C, Alkyl-C≡C, Silyl-C≡C2-Alkynyl-3-ethoxycyclopent-2-enone
Negishi R²-ZnXAryl, Vinyl, Alkyl, Benzyl2-Aryl/Vinyl/Alkyl/Benzyl-3-ethoxycyclopent-2-enone

2.1.2. Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative, and sometimes complementary, approach to palladium-based methods. These are particularly useful for forming C-N, C-O, and C-S bonds.[24][25][26][27] Copper catalysis can be effective for coupling the vinyl bromide with amines, amides, phenols, and thiols.[24][25][28]

Reactions of the Enone System

The α,β-unsaturated ketone moiety is a classic electrophile that can undergo several types of nucleophilic attack.

2.2.1. Michael Addition (1,4-Conjugate Addition)

The most common reaction of the enone system is the Michael addition, where a soft nucleophile adds to the β-carbon (C4).[29][30] This reaction is highly valuable for forming a new C-C or C-heteroatom bond at the C4 position, leading to a 3-substituted cyclopentanone derivative. A wide range of nucleophiles can be employed.[29][31][32][33]

Michael_Addition cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product enone 2-Bromo-3-ethoxycyclopent-2-enone enolate Enolate Intermediate enone->enolate Forms nucleophile Nucleophile (Nu⁻) nucleophile->enone 1,4-Addition protonation Protonation (Workup) enolate->protonation final_product 4-Nu-2-bromo-3-ethoxycyclopentanone protonation->final_product

Figure 2. General Mechanism of a Michael Addition Reaction.

Table 2: Potential Nucleophiles for Michael Addition

Nucleophile ClassSpecific ExamplesExpected Product at C4
Carbon Nucleophiles Malonates, Cyanoacetates, Organocuprates (R₂CuLi)Alkyl, Functionalized Alkyl
Nitrogen Nucleophiles Primary & Secondary Amines, AzidesAmino, Azido
Oxygen Nucleophiles Alkoxides, PhenoxidesAlkoxy, Phenoxy
Sulfur Nucleophiles Thiols, ThiophenoxidesThioether

2.2.2. 1,2-Addition to the Carbonyl

While less common for enones in the presence of soft nucleophiles, hard nucleophiles like Grignard reagents or organolithium compounds can attack the carbonyl carbon (C1) directly in a 1,2-addition fashion. This would result in the formation of a tertiary alcohol.

Experimental Protocols (Generic Starting Points)

The following protocols are provided as validated starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for the specific 2-bromo-3-ethoxycyclopent-2-enone substrate.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the coupling of a vinyl bromide with a boronic acid.[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromo-3-ethoxycyclopent-2-enone (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol, 2.5 equiv).[3][4][34]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like PPh₃ (0.06 mmol, 6 mol%).[4]

  • Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 10 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Michael Addition

This protocol describes a general procedure for the conjugate addition of a soft nucleophile to a cyclopentenone.[30][31]

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the nucleophile (e.g., diethyl malonate, 1.5 mmol, 1.5 equiv) and a suitable anhydrous solvent (e.g., THF, 10 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, NaOEt, or DBU, 1.5 mmol, 1.5 equiv) portion-wise to generate the nucleophilic anion. Stir for 15-30 minutes at this temperature.

  • Substrate Addition: Add a solution of 2-bromo-3-ethoxycyclopent-2-enone (1.0 mmol) in the same solvent dropwise to the cooled solution of the nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

2-Bromo-3-ethoxycyclopent-2-enone is a highly promising and versatile building block for organic synthesis. Its reactivity is governed by the distinct and predictable chemistry of its vinyl bromide and enone functionalities. The C2-bromo position serves as a key site for diversification through a multitude of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Concurrently, the enone system provides a reliable handle for conjugate additions at the C4-position. This orthogonal reactivity enables a stepwise and controlled elaboration of the cyclopentenone core, providing a powerful strategy for the synthesis of novel, complex molecules for applications in drug discovery, natural product synthesis, and materials science. This guide provides the foundational knowledge and experimental starting points for researchers to effectively harness the synthetic potential of this valuable scaffold.

References

A Technical Guide to Michael Addition Reactions of 3-Substituted Cyclopentenones for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Michael addition reaction of 3-substituted cyclopentenones, a cornerstone transformation in modern organic synthesis with significant applications in the discovery and development of new therapeutics. The unique reactivity of the cyclopentenone core, coupled with the stereodirecting influence of the C3-substituent, provides a powerful platform for the construction of complex molecular architectures, most notably in the synthesis of prostaglandins and other biologically active molecules.

This guide provides a comprehensive overview of the reaction, including a summary of quantitative data for various Michael donors and acceptors, detailed experimental protocols for key transformations, and a discussion of the reaction's significance in medicinal chemistry.

Introduction: The Strategic Importance of the Michael Addition to 3-Substituted Cyclopentenones

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1] When applied to 3-substituted cyclopentenones, this reaction becomes a powerful tool for the stereocontrolled synthesis of highly functionalized five-membered rings, which are prevalent scaffolds in a vast array of natural products and pharmaceutical agents.[2]

The electrophilic β-carbon of the cyclopentenone ring readily accepts a wide range of soft nucleophiles, including enolates, organometallics, thiols, and amines. The substituent at the C3-position plays a crucial role in modulating the reactivity of the Michael acceptor and influencing the stereochemical outcome of the addition, allowing for the diastereoselective and, with the use of chiral catalysts, enantioselective synthesis of complex molecules.

A prime example of the strategic importance of this reaction is in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[3] The convergent synthesis of many prostaglandin analogues relies on the conjugate addition of a vinyl organometallic species to a 3-alkoxy or 3-hydroxy cyclopentenone derivative to install the lower side chain.

Quantitative Data on Michael Addition Reactions

The following tables summarize the quantitative data for Michael addition reactions of various nucleophiles to 3-substituted cyclopentenones, providing a comparative overview of yields, diastereoselectivities, and enantioselectivities.

Carbon Nucleophiles

Table 1: Michael Addition of Carbon Nucleophiles to 3-Substituted Cyclopentenones

EntryCyclopentenone AcceptorMichael DonorCatalyst/ConditionsYield (%)dr (syn:anti)ee (%)Reference
13-Methyl-2-cyclopenten-1-oneDiethyl malonate(S)-BINOL/LiAlH4, THF, reflux90-99[4]
22-Cyclopenten-1-oneDimethyl malonateGa-Na-BINOL complex, NaOtBu90-99[1]
33-Phenyl-2-cyclopenten-1-oneNitromethaneChiral diamine, 4-NO2-C6H4COOH, CH2Cl285>95:598[2]
43-Methyl-2-cyclopenten-1-oneEtMgBrCuCl, (S,S)-f-binaphane, Et2O, -78 °C95-96[5]
53-Chloro-2-cyclopenten-1-oneMeMgBrCuBr·SMe2, (R,Sp)-Josiphos, Et2O, -78 °C98-94[6]
Heteroatom Nucleophiles

Table 2: Michael Addition of Heteroatom Nucleophiles to 3-Substituted Cyclopentenones

EntryCyclopentenone AcceptorMichael DonorCatalyst/ConditionsYield (%)dr (syn:anti)ee (%)Reference
13-Methyl-2-cyclopenten-1-oneThiophenol(R)-LaNa3tris(binaphthoxide) (LSB)91-94[1]
23-Phenyl-2-cyclopenten-1-oneBenzylamineNeat, 80 °C85--[7]
32-Cyclopenten-1-oneAnilineImidazolium chloride, 110 °C69--
43-Methyl-2-cyclopenten-1-onePyrrolidineDBU, CH2Cl292--

Experimental Protocols

The following are detailed experimental protocols for representative Michael addition reactions to 3-substituted cyclopentenones.

Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclopentenone

This protocol is adapted from Tiano et al. and describes the synthesis of a chiral Michael adduct using a BINOL-based catalyst.[4]

Materials:

  • (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)

  • Lithium aluminum hydride (LiAlH4) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • 2-Cyclopentenone

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

    • Purge the flask with nitrogen.

    • Add 9 mL of anhydrous THF via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 0.5 mL of a 1 M LiAlH4 solution in THF dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Michael Addition:

    • To the prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of 2-cyclopentenone.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add 20 mL of distilled water.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (2:8) as the eluent to afford the desired product as a colorless oil.

Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to 3-Substituted Cyclopentenone

This protocol is a general procedure adapted from the supplementary information of Martina et al. for the copper-catalyzed asymmetric addition of Grignard reagents.[8]

Materials:

  • Copper salt (e.g., CuBr·SMe2)

  • Chiral phosphine ligand (e.g., (R,Sp)-Josiphos)

  • Anhydrous diethyl ether (Et2O)

  • Grignard reagent (e.g., MeMgBr in Et2O)

  • 3-Substituted cyclopentenone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk tube under an inert atmosphere, add the copper salt (3.0 mol%) and the chiral ligand (4.0 mol%).

    • Dry the system in vacuo at room temperature for 15 minutes.

    • Add anhydrous Et2O (2.5 mL) and cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • Reaction Execution:

    • Add the Grignard reagent (1.2 equivalents) in Et2O dropwise to the catalyst solution over 5 minutes.

    • Add a solution of the 3-substituted cyclopentenone in Et2O (10 mL) dropwise to the reaction mixture over 15 minutes, maintaining the low temperature.

    • Stir the solution for an additional 30 minutes at the same temperature.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to obtain the desired product.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in Michael addition reactions of 3-substituted cyclopentenones.

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Michael_Acceptor 3-Substituted Cyclopentenone Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Michael Donor) Nucleophile->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Organocatalytic_Cycle Organocatalytic Cycle (Iminium Activation) Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Enone Enone Cyclopentenone Enone->Iminium Adduct_Intermediate Enamine Intermediate Iminium->Adduct_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct_Intermediate Adduct_Intermediate->Catalyst Regeneration Product Michael Adduct Adduct_Intermediate->Product Hydrolysis Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert atmosphere, solvent, catalyst) Start->Setup Addition Addition of Reactants (Cyclopentenone, Nucleophile) Setup->Addition Reaction Reaction Monitoring (TLC, GC, LC-MS) Addition->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

The Ascendant Role of Bromo-Functionalized Enones in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of organic synthesis and medicinal chemistry has unveiled a promising class of molecules: bromo-functionalized enones. The incorporation of a bromine atom into the enone scaffold, a well-known Michael acceptor, has been shown to significantly modulate the biological activity of these compounds. This technical guide provides an in-depth exploration of the current understanding of the biological potential of bromo-functionalized enones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this exciting field.

Anticancer Activity: A Primary Therapeutic Target

Bromo-functionalized enones, particularly bromo-chalcones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the bromine atom, an electron-withdrawing group, is thought to enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, making it a more potent Michael acceptor for biological nucleophiles like cysteine residues in proteins. This can lead to the disruption of key cellular processes and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-functionalized enones against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47D (Breast)45[1]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[2]
3-bromo-4-hydroxy-5-methoxy substituted 3-benzylidenechroman-4-oneK562 (Leukemia), MDA-MB-231 (Breast), SK-N-MC (Neuroblastoma)≤ 3.86 µg/mL[3]
O-alkyl (E)-chalcone derivative 4aMDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)2.08 - 22.64[4]
O-alkyl (E)-chalcone derivative 4bMDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)2.08 - 22.64[4]
O-alkyl (E)-chalcone derivative 4qMDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)2.08 - 22.64[4]
O-alkyl (E)-chalcone derivative 4vMDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)2.08 - 22.64[4]
3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon), HT-29 (Colon), MCF-7 (Breast), SJSA-1 (Osteosarcoma), U2OS (Osteosarcoma), HepG2 (Liver), Hep3B (Liver)7.3 - 21.3[5]
3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon), HT-29 (Colon), MCF-7 (Breast), SJSA-1 (Osteosarcoma), U2OS (Osteosarcoma), HepG2 (Liver), Hep3B (Liver)3.9 - 65.6[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Materials:

  • Bromo-functionalized enone compound

  • Human cancer cell line (e.g., MCF-7, T47D)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the bromo-functionalized enone in DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Mitochondrial Apoptosis

Many bromo-functionalized enones induce apoptosis through the intrinsic or mitochondrial pathway. This involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors.

Mitochondrial_Apoptosis cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade BromoEnone Bromo-functionalized Enone Bax Bax BromoEnone->Bax activates Bcl2 Bcl-2 BromoEnone->Bcl2 inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bcl2->MOMP CytochromeC Cytochrome c MOMP->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by bromo-functionalized enones.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromo-functionalized enones have shown promising activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected bromo-functionalized enones against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Bromo-chalcone derivativeStaphylococcus aureus56[6]
Bromo-chalcone derivativeSalmonella enterica475[6]
Bromo-chalcone derivative 2aEscherichia coli58[3]
9-bromo-substituted indolizinoquinoline-5,12-dione derivative 27Methicillin-resistant S. aureus (MRSA)0.031[7]
di-bromo substituted nitrovinylfuranMethicillin-resistant S. aureus (MRSA)< 4[5]
6-bromo-8-nitroflavoneEnterococcus faecalis ATCC 19433> 100[8]
6-bromo-8-nitroflavoneStaphylococcus aureus ATCC 2921350-100[8]
6-bromo-8-nitroflavoneEscherichia coli ATCC 25922> 100[8]
6-bromo-8-nitroflavoneCandida albicans ATCC 1023150-100[8]
5'-bromo-2'-hydroxy-3'-nitrochalconeEnterococcus faecalis ATCC 1943350-100[8]
5'-bromo-2'-hydroxy-3'-nitrochalconeStaphylococcus aureus ATCC 29213< 50[8]
5'-bromo-2'-hydroxy-3'-nitrochalconeEscherichia coli ATCC 2592250-100[8]
5'-bromo-2'-hydroxy-3'-nitrochalconeCandida albicans ATCC 10231< 50[8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bromo-functionalized enone compound

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the bromo-functionalized enone in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Bromo-functionalized enones have been investigated for their anti-inflammatory properties, primarily through their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Keap1-Nrf2 pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of bromo-functionalized enones, measured as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayIC50 (µM)Reference
1,3-dihydro-2H-indolin-2-one derivative 4eNO Production Inhibition13.51 ± 0.48[4]
1,3-dihydro-2H-indolin-2-one derivative 9dNO Production Inhibition10.03 ± 0.27[4]
Bromo-substituted azuleneTNF-α production-
Bromo-substituted azuleneIL-6 production-
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • Bromo-functionalized enone compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the bromo-functionalized enone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways in Inflammation

Bromo-functionalized enones can exert their anti-inflammatory effects by modulating key signaling pathways.

The NF-κB pathway is a central regulator of inflammation. Bromo-enones can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades from IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BromoEnone Bromo-functionalized Enone BromoEnone->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene induces

Caption: Inhibition of the NF-κB signaling pathway by bromo-functionalized enones.

The Keap1-Nrf2 pathway is a major regulator of the antioxidant response. Electrophilic bromo-enones can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the expression of antioxidant and anti-inflammatory genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Keap1->Nrf2 releases Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates BromoEnone Bromo-functionalized Enone BromoEnone->Keap1 reacts with Proteasome Proteasome Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Gene Antioxidant & Anti-inflammatory Gene Expression ARE->Gene activates

Caption: Activation of the Keap1-Nrf2 pathway by bromo-functionalized enones.

Enzyme Inhibition: A Targeted Approach

The electrophilic nature of bromo-functionalized enones makes them potential covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site. This targeted inhibition can be a powerful strategy for drug development.

Quantitative Enzyme Inhibition Data

The following table provides data on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, by enone derivatives.

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,3-dihydro-2H-indolin-2-one derivative 4eCOX-22.35 ± 0.04-[4]
1,3-dihydro-2H-indolin-2-one derivative 9hCOX-22.422 ± 0.10-[4]
1,3-dihydro-2H-indolin-2-one derivative 9iCOX-23.34 ± 0.05-[4]
Diaryl heterocyclic coxib SC-558 (bromo-substituted)COX-2--
Experimental Protocol: Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of bromo-functionalized enones against a specific enzyme.

Materials:

  • Bromo-functionalized enone compound

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the bromo-functionalized enone in the assay buffer for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the substrate and product.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the velocities against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Logical Relationship: Enzyme Inhibition

The interaction between a bromo-functionalized enone and an enzyme can be visualized as a series of steps leading to either reversible or irreversible inhibition.

Enzyme_Inhibition E Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI Reversible Binding I Bromo-enone Inhibitor (I) I->EI E_inactive Inactive Enzyme EI->E_inactive Covalent Bond Formation

Caption: General mechanism of enzyme inhibition by a bromo-functionalized enone.

Conclusion

Bromo-functionalized enones represent a versatile and potent class of bioactive molecules with significant potential in drug discovery and development. Their enhanced electrophilicity, conferred by the bromine atom, underpins their activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the structure-activity relationships, mechanisms of action, and therapeutic applications of these promising compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of bromo-functionalized enones to translate their in vitro potency into effective and safe clinical candidates.

References

A Theoretical and Methodological Guide to 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations and potential experimental methodologies related to the chemical compound 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the limited availability of specific experimental and computational studies on this molecule in existing literature, this document outlines a robust theoretical framework using Density Functional Theory (DFT) and proposes detailed experimental protocols based on established methods for analogous compounds.

Theoretical Calculations

Theoretical calculations offer a powerful tool to understand the structural, electronic, and spectroscopic properties of this compound. These computational insights are invaluable for predicting reactivity, interpreting experimental data, and guiding further research.

Computational Methodology

The geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. All calculations would be performed in the gas phase. Frequency calculations would be carried out at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Predicted Molecular Geometry

The optimized molecular structure of this compound is predicted to have a planar cyclopentenone ring. The bromoethoxy side chain will exhibit a specific conformation to minimize steric hindrance. Key predicted geometric parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1=O11.215
C2=C31.350
C3-O21.365
O2-C61.430
C6-C71.520
C7-Br11.950
C1-C21.480
C1-C51.510
C4-C51.540
C3-C41.495

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
O1=C1-C2126.5
C1-C2=C3110.0
C2=C3-O2125.0
C3-O2-C6118.0
O2-C6-C7108.5
C6-C7-Br1110.0
C2=C3-C4109.5
C3-C4-C5105.0
C4-C5-C1106.0

Table 3: Predicted Dihedral Angles for this compound

Dihedral AnglePredicted Angle (°)
O1=C1-C2=C3180.0
C2=C3-O2-C6178.5
C3-O2-C6-C7175.0
O2-C6-C7-Br1-65.0
C1-C2=C3-C40.0
Electronic Properties

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 4: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.25
HOMO-LUMO Gap5.60
Dipole Moment3.20 D
Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key vibrational modes are summarized below.

Table 5: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)1725Carbonyl stretch
ν(C=C)1640Alkene C=C stretch
ν(C-O-C)1150, 1050Ether C-O-C asymmetric and symmetric stretch
ν(C-Br)650Carbon-Bromine stretch

Proposed Experimental Protocols

Synthesis of this compound

Reaction: Williamson ether synthesis.

Materials:

  • 3-Hydroxycyclopent-2-enone

  • 1,2-Dibromoethane

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-hydroxycyclopent-2-enone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in CDCl₃. Expect signals for the vinyl proton, the methylene protons of the cyclopentenone ring, and the two methylene groups of the bromoethoxy side chain.

  • ¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbonyl carbon, the two vinyl carbons, the methylene carbons of the ring, and the two carbons of the bromoethoxy side chain.

Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a thin film on a NaCl plate or as a KBr pellet. Key expected peaks are listed in Table 5.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.

Visualizations

The following diagrams illustrate the proposed synthesis and a conceptual computational workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification 3-Hydroxycyclopent-2-enone 3-Hydroxycyclopent-2-enone Anhydrous THF Anhydrous THF 3-Hydroxycyclopent-2-enone->Anhydrous THF 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Anhydrous THF NaH NaH NaH->Anhydrous THF 0 °C to RT 0 °C to RT Anhydrous THF->0 °C to RT Quench (NH4Cl) Quench (NH4Cl) 0 °C to RT->Quench (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quench (NH4Cl)->Extraction (EtOAc) Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography Product This compound Column Chromatography->Product

Caption: Proposed synthesis workflow for this compound.

Computational_Workflow Start Start Build_Molecule Construct 3D Structure Start->Build_Molecule DFT_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build_Molecule->DFT_Optimization Frequency_Calculation Frequency Calculation DFT_Optimization->Frequency_Calculation Verify_Minimum Check for Imaginary Frequencies Frequency_Calculation->Verify_Minimum Verify_Minimum->DFT_Optimization Yes Analyze_Properties Analyze Geometric, Electronic, and Spectroscopic Properties Verify_Minimum->Analyze_Properties No End End Analyze_Properties->End

Caption: Conceptual workflow for theoretical calculations.

Methodological & Application

Application Notes and Protocols for 3-(2-Bromoethoxy)cyclopent-2-enone as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethoxy)cyclopent-2-enone is a versatile bifunctional molecule possessing two distinct reactive sites for covalent modification of biomolecules. Its chemical structure combines a cyclopentenone moiety, which is a Michael acceptor, and a bromoethoxy group, a classic alkylating agent. This dual reactivity allows for its potential application as a covalent inhibitor, a chemical probe for identifying protein binding sites, or as a cross-linking agent in various research and drug development contexts.

The cyclopentenone ring system is a well-known feature in a variety of natural products, including prostaglandins, which exert their biological effects through the covalent modification of cellular proteins.[1][2][3][4][5][6] The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins, via a Michael addition reaction.[7][8][9][10] Concurrently, the terminal bromine atom of the ethoxy side chain provides a reactive site for standard nucleophilic substitution, readily reacting with nucleophiles such as the ε-amino group of lysine or the imidazole nitrogen of histidine residues.

This document provides detailed application notes and hypothetical, yet chemically plausible, experimental protocols for the use of this compound as a bifunctional alkylating agent for protein modification.

Chemical Properties and Reactivity

PropertyValue
IUPAC Name 3-(2-bromoethoxy)cyclopent-2-en-1-one
CAS Number 42858-97-9
Molecular Formula C₇H₉BrO₂
Molecular Weight 205.05 g/mol
Functional Groups Cyclopentenone (Michael Acceptor), Alkyl Bromide (Alkylating Agent)
Potential Targets Cysteine (via Michael Addition), Lysine, Histidine, Tyrosine, Serine, Threonine (via Nucleophilic Substitution)

Proposed Mechanism of Action

This compound is proposed to act as a bifunctional electrophile, capable of reacting with nucleophilic residues on proteins in a two-step or concerted manner. The reactivity of the two electrophilic sites can be influenced by the specific nucleophiles present in the protein's microenvironment and the reaction conditions.

A likely scenario involves an initial, rapid Michael addition of a highly nucleophilic cysteine thiol to the cyclopentenone ring. This is followed by a slower, intramolecular or intermolecular alkylation of another nearby nucleophilic residue (e.g., lysine) by the bromoethoxy group, resulting in a covalent cross-link. Alternatively, if no suitable second nucleophile is in proximity, the bromoethoxy group can react with a nucleophile on a different protein or with a small molecule in the buffer.

Mechanism_of_Action cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nucleophilic Substitution Compound This compound Intermediate Covalent Adduct (Thioether) Compound->Intermediate Michael Addition Protein_Cys Protein-SH (Cysteine) Protein_Cys->Intermediate Intermediate_2 Covalent Adduct (Thioether) Crosslinked_Protein Cross-linked Protein Intermediate_2->Crosslinked_Protein SN2 Reaction Protein_Lys Protein-NH2 (Lysine) Protein_Lys->Crosslinked_Protein

Proposed two-step reaction mechanism of this compound with protein nucleophiles.

Experimental Protocols

Note: These are generalized protocols and should be optimized for the specific protein and application.

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with this compound to assess its reactivity and identify modification sites.

Materials:

  • Purified protein of interest (e.g., 1 mg/mL in a suitable buffer)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

  • Quenching Solution: 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol

  • Desalting columns

  • Equipment for protein analysis (SDS-PAGE, Mass Spectrometer)

Procedure:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the purified protein to the Reaction Buffer to a final concentration of 10 µM.

  • Initiate Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration range of 10-100 µM (a 1-10 molar excess). A vehicle control with DMSO alone should be run in parallel.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM to consume any unreacted alkylating agent.

  • Remove Excess Reagent: Remove the excess, unreacted compound and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream analysis.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or the formation of cross-linked species.

    • Mass Spectrometry: Use intact protein mass spectrometry to determine the extent of labeling (number of modifications per protein). For identification of specific modification sites, perform peptide mapping using LC-MS/MS after proteolytic digestion (e.g., with trypsin).

Quantitative Data from Hypothetical Protein Labeling Experiment
Molar Excess of Alkylating AgentIncubation Time (h)% Labeled Protein (Intact MS)Average Modifications per Protein
1x135%0.4
5x178%1.2
10x195%2.1
5x492%2.5

Application in Drug Development: Covalent Inhibitor Screening

Due to its ability to form covalent bonds with target proteins, this compound can be used as a starting point for the development of covalent inhibitors. The cyclopentenone moiety can target active site cysteines, while the bromoethoxy group can provide an additional anchoring point to enhance potency and selectivity.

Drug_Development_Workflow Start Identify Protein Target with Nucleophilic Residue(s) Screening Screen this compound for Covalent Binding Start->Screening Hit_Validation Confirm Covalent Modification via Mass Spectrometry Screening->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Optimize for Potency, Selectivity, and ADME Properties SAR_Studies->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Workflow for utilizing this compound in a covalent inhibitor drug discovery program.

Safety Precautions

This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Dispose of waste according to institutional guidelines for reactive chemicals.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for researchers in chemistry, biology, and drug development. Its bifunctional nature allows for the covalent modification and potential cross-linking of proteins, offering a unique approach to studying protein structure and function, and for the development of novel covalent therapeutics. The protocols and information provided herein serve as a starting point for exploring the applications of this versatile alkylating agent.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethoxy)cyclopent-2-enone is a versatile synthetic intermediate containing two key reactive sites amenable to nucleophilic attack: the α,β-unsaturated ketone system and the terminal alkyl bromide. The cyclopentenone moiety is a well-established Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. This reactivity profile allows for the introduction of diverse functional groups, making this compound a valuable scaffold in the synthesis of complex molecules, including potential therapeutic agents. These application notes provide a detailed protocol for performing nucleophilic substitution reactions on this substrate and summarize expected outcomes with various nucleophiles.

Reaction Principle

The primary reaction pathway for nucleophilic attack on this compound is anticipated to be a Michael (1,4-conjugate) addition to the enone system. In this mechanism, a nucleophile adds to the β-carbon of the cyclopentenone ring. The resulting enolate intermediate is then protonated to yield the substituted cyclopentanone product. While the alkyl bromide offers a site for direct S(_N)2 substitution, the electron-withdrawing nature of the adjacent enone system makes the β-carbon highly electrophilic and the preferred site of attack for many nucleophiles. Softer nucleophiles, such as thiols and amines, are particularly effective in conjugate additions.

Experimental Protocol

This protocol provides a general procedure for the nucleophilic substitution on this compound. The specific conditions, particularly the choice of base and temperature, may require optimization depending on the nucleophile's reactivity.

Materials:

  • This compound

  • Nucleophile (e.g., substituted thiol, amine, or alcohol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K(_2)CO(_3)))

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, 0.1 M concentration).

  • Addition of Reagents: Add the nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species (e.g., thiol or amine), add a suitable base (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophile.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO(_3) solution, followed by brine. Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by standard analytical techniques such as NMR (

    1^11
    H,
    13^{13}13
    C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution on this compound with representative nucleophiles based on general principles of conjugate addition reactions.

NucleophileProductReaction Time (h)Yield (%)
Ethanethiol3-(2-Bromoethoxy)-3-(ethylthio)cyclopentan-1-one4-685-95
Benzylamine3-(Benzylamino)-3-(2-bromoethoxy)cyclopentan-1-one6-880-90
Sodium Methoxide3-(2-Bromoethoxy)-3-methoxycyclopentan-1-one12-1660-75

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous solvent under N2 add_reagents Add Nucleophile (1.1 eq) and Base (1.2 eq) start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash with aq. NaHCO3 and Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for nucleophilic substitution.

This diagram outlines the key steps in the protocol, from the initial setup of the reaction to the final characterization of the purified product. Following this structured workflow is crucial for achieving reproducible and high-quality results in the synthesis of novel cyclopentanone derivatives.

Application of 3-(2-Bromoethoxy)cyclopent-2-enone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its inherent reactivity, particularly the electrophilic nature of the α,β-unsaturated ketone, allows for covalent interactions with biological nucleophiles, leading to a diverse range of pharmacological activities. This document provides detailed application notes and experimental protocols for the study of 3-(2-Bromoethoxy)cyclopent-2-enone, a synthetic derivative with potential applications in oncology and inflammatory diseases. The bromoethoxy moiety offers a potential site for further functionalization or can act as a reactive group itself, making this compound an interesting candidate for drug discovery and development.

Rationale for Medicinal Chemistry Applications

The core cyclopentenone structure is a known Michael acceptor, capable of forming covalent adducts with cysteine residues in proteins. This reactivity is central to the biological activity of many cyclopentenone-containing compounds, including the anti-inflammatory prostaglandin A1 and the anticancer agent cyclopentenone itself.[1] The introduction of a 3-(2-bromoethoxy) substituent can modulate the electronic properties and steric profile of the cyclopentenone ring, potentially altering its reactivity and target selectivity. Furthermore, the terminal bromine atom provides a handle for further chemical modification, allowing for the generation of a library of derivatives with diverse pharmacological properties.

Potential Therapeutic Areas:

  • Oncology: Cyclopentenone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of the NF-κB signaling pathway and the induction of oxidative stress.[1]

  • Inflammatory Diseases: The anti-inflammatory properties of cyclopentenones are well-documented and are often attributed to their ability to inhibit key pro-inflammatory signaling pathways such as NF-κB.

Data Presentation

Table 1: Cytotoxicity of Representative Cyclopentenone Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineAssayIC50 (µM)Reference
Cyclopent-2-en-1-oneMelanomaCytotoxicitySub-micromolar[1]
SantamarineL1210 murine leukemiaCytotoxicity0.16 µg/mL
9β-acetoxycostunolideL1210 murine leukemiaCytotoxicity0.22 µg/mL
9β-acetoxyparthenolideL1210 murine leukemiaCytotoxicity0.35 µg/mL
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116Clonogenic7.83
N-phenyl-2-bromo-benzothiazolePC-3 (Prostate)Cytotoxicity0.6
N-phenyl-2-bromo-benzothiazoleTHP-1 (Leukemia)Cytotoxicity3.0

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound from 3-hydroxycyclopent-2-enone via a Williamson ether synthesis.

Materials:

  • 3-Hydroxycyclopent-2-enone

  • 1,2-Dibromoethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxycyclopent-2-enone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Etherification: Cool the resulting alkoxide solution back to 0 °C. Add 1,2-dibromoethane (3.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line of choice)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct and a constitutively expressing Renilla luciferase control vector.

  • Complete DMEM medium.

  • This compound stock solution in DMSO.

  • Tumor Necrosis Factor-alpha (TNF-α) as an inducer of the NF-κB pathway.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293T cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL final concentration) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control.

  • Cell Lysis: After the incubation, wash the cells once with PBS and then lyse the cells by adding 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity (NF-κB-driven) using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (internal control).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by TNF-α relative to the unstimulated control. Determine the inhibitory effect of the compound by comparing the normalized luciferase activity in the compound-treated, TNF-α-stimulated wells to the vehicle-treated, TNF-α-stimulated wells.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 3-Hydroxycyclopent-2-enone step1 Alkoxide Formation (NaH, THF) start->step1 step2 Williamson Ether Synthesis (1,2-Dibromoethane) step1->step2 product This compound step2->product cytotoxicity Cytotoxicity Assay (MTT Assay) product->cytotoxicity nfkb NF-κB Inhibition Assay (Luciferase Reporter Assay) product->nfkb ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action nfkb->mechanism

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

G cluster_inhibition Inhibition tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB (Nuclear Translocation) nfkb->nfkb_nuc ub Ubiquitination ikb_p->ub Leads to proteasome Proteasome ub->proteasome Degradation gene Target Gene Expression (Inflammation, Proliferation) nfkb_nuc->gene Induces compound 3-(2-Bromoethoxy) cyclopent-2-enone compound->ikk Inhibits compound->nfkb May directly alkylate p65

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Synthesis of Heterocyclic Compounds from 3-(2-Bromoethoxy)cyclopent-2-enone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-(2-Bromoethoxy)cyclopent-2-enone. This versatile starting material offers a gateway to a variety of fused heterocyclic systems, including cyclopentafuranones and cyclopentapyrazoles, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The cyclopentenone scaffold, in particular, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial and cytotoxic activities.[1] The functionalization of the cyclopentenone ring with a reactive bromoethoxy side chain at the 3-position provides a unique opportunity for the construction of fused heterocyclic systems through intramolecular cyclization or by reaction with binucleophiles.

This report outlines two primary synthetic strategies utilizing this compound as the precursor:

  • Synthesis of Fused Oxygen Heterocycles: Intramolecular O-alkylation to form a dihydropentaleno[1,6-bc]furan-2-one scaffold.

  • Synthesis of Fused Nitrogen Heterocycles: Reaction with hydrazine to yield a tetrahydropentaleno[1,6a-c]pyrazol-7-one system.

These fused heterocyclic cores are of interest for their potential as novel scaffolds in drug discovery programs. Fused pyrazoles, for instance, are known to exhibit a wide range of biological activities, including anticancer properties.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the target heterocyclic compounds, based on analogous reactions reported in the literature.

Table 1: Synthesis of 2,3,3a,4-Tetrahydropentaleno[1,6-bc]furan-5-one

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)Reflux1275-85
2Potassium tert-butoxide (KOtBu)tert-Butanol80870-80
3Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)Reflux2465-75

Table 2: Synthesis of 1,4,5,6-Tetrahydropentaleno[1,6a-c]pyrazol-7-one

EntryHydrazine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
1Hydrazine HydrateEthanolReflux680-90
2PhenylhydrazineAcetic Acid100475-85
3Hydrazine HydrochloridePyridineReflux1270-80

Experimental Protocols

Protocol 1: Synthesis of 2,3,3a,4-Tetrahydropentaleno[1,6-bc]furan-5-one (Fused Oxygen Heterocycle)

This protocol describes the base-mediated intramolecular cyclization of this compound to yield the fused furanone derivative.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3,3a,4-Tetrahydropentaleno[1,6-bc]furan-5-one.

Protocol 2: Synthesis of 1,4,5,6-Tetrahydropentaleno[1,6a-c]pyrazol-7-one (Fused Nitrogen Heterocycle)

This protocol details the reaction of this compound with hydrazine hydrate to form the fused pyrazole derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to obtain the pure 1,4,5,6-Tetrahydropentaleno[1,6a-c]pyrazol-7-one.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflow cluster_oxygen Synthesis of Fused Oxygen Heterocycle cluster_nitrogen Synthesis of Fused Nitrogen Heterocycle Start_O This compound Reaction_O Intramolecular Cyclization (Base-mediated) Start_O->Reaction_O NaH, THF, Reflux Purification_O Purification (Column Chromatography) Reaction_O->Purification_O Product_O 2,3,3a,4-Tetrahydropentaleno [1,6-bc]furan-5-one Purification_O->Product_O Start_N This compound Reaction_N Reaction with Hydrazine Start_N->Reaction_N H₂NNH₂·H₂O, EtOH, Reflux Purification_N Purification (Column Chromatography) Reaction_N->Purification_N Product_N 1,4,5,6-Tetrahydropentaleno [1,6a-c]pyrazol-7-one Purification_N->Product_N

Caption: General workflows for the synthesis of fused oxygen and nitrogen heterocycles.

Logical Relationship of Synthetic Pathways

Logical_Relationship cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products Start { Starting Material | this compound} Pathway_O Intramolecular O-Alkylation Key Step: Base-mediated cyclization Start->Pathway_O Leads to Pathway_N Reaction with Hydrazine Key Steps: Nucleophilic attack, Cyclization, Dehydration Start->Pathway_N Leads to Product_O Fused Oxygen Heterocycle 2,3,3a,4-Tetrahydropentaleno [1,6-bc]furan-5-one Pathway_O->Product_O Forms Product_N Fused Nitrogen Heterocycle 1,4,5,6-Tetrahydropentaleno [1,6a-c]pyrazol-7-one Pathway_N->Product_N Forms

Caption: Logical relationship between the starting material and the resulting heterocyclic products.

References

Application Notes and Protocols for 3-(2-Bromoethoxy)cyclopent-2-enone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Search for Applications Yields Limited Direct Precedent

Extensive investigation into the synthetic applications of 3-(2-bromoethoxy)cyclopent-2-enone as a building block for natural product synthesis has revealed a notable scarcity of direct examples in the scientific literature. While cyclopentenone moieties are fundamental structural motifs in a vast array of natural products, particularly the prostaglandins, and various bromo-substituted cyclopentenones serve as key synthetic intermediates, the specific utility of this compound appears to be either highly specialized and not widely reported, or documented under alternative nomenclature that is not readily identifiable through standard chemical database searches.

Our comprehensive search of chemical literature and reaction databases did not yield specific instances of this compound being directly employed in the total synthesis of a named natural product. General synthetic strategies for prostaglandins and other cyclopentanoid natural products often involve the construction of the five-membered ring through various cyclization reactions or the functionalization of pre-existing cyclopentenone cores. However, these routes typically utilize different starting materials or intermediates.

Hypothetical Applications and Potential Synthetic Utility

Despite the absence of concrete examples, the structure of this compound suggests several potential applications in organic synthesis, which could be explored for the construction of complex natural product skeletons. The molecule possesses multiple reactive sites:

  • Michael Acceptor: The α,β-unsaturated ketone is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This could be a key step for introducing the lower side chain of prostaglandins or for constructing more complex carbocyclic frameworks.

  • Intramolecular Alkylation: The bromoethoxy side chain provides a handle for intramolecular reactions. Following a conjugate addition, the newly introduced nucleophile could potentially displace the bromide to form a new heterocyclic or carbocyclic ring fused to the cyclopentanone core.

  • Cross-Coupling Reactions: The vinyl bromide moiety could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse substituents at the 3-position of the cyclopentenone ring.

Proposed Synthetic Workflow

Based on these potential reactivities, a hypothetical experimental workflow for the application of this compound in a synthetic context can be envisioned. The following diagram illustrates a possible sequence of reactions.

G start This compound michael Michael Addition (e.g., with an organocuprate) start->michael 1 cross_coupling Cross-Coupling Reaction (e.g., Suzuki coupling) start->cross_coupling 3 intramolecular Intramolecular Alkylation (Base-mediated) michael->intramolecular 2a product1 Functionalized Cyclopentanone michael->product1 2b product2 Fused Bicyclic System intramolecular->product2 product3 3-Substituted Cyclopentenone cross_coupling->product3

Caption: Hypothetical reaction pathways for this compound.

While this compound possesses structural features that suggest its potential as a versatile building block in natural product synthesis, there is a lack of documented examples in the current scientific literature. The hypothetical pathways outlined above represent plausible synthetic transformations that could be explored by researchers in the field. Further methodological development would be required to establish the efficiency and scope of these potential reactions. At present, we are unable to provide detailed, experimentally validated protocols for the use of this specific compound in the synthesis of natural products due to the absence of published precedents. Researchers interested in this area would need to undertake exploratory studies to determine its viability as a synthetic precursor.

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions involving 3-(2-Bromoethoxy)cyclopent-2-enone. This versatile building block is a valuable substrate for creating diverse molecular architectures, particularly in the synthesis of complex molecules and potential pharmaceutical candidates. The following protocols are based on established methodologies for similar 3-halocyclopent-2-enone systems and may require optimization for this specific substrate.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the vinylic bromide offers a reactive site for various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents at the 3-position of the cyclopentenone core, a common scaffold in biologically active compounds.

A general workflow for these reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Coupling Partner Base Solvent Catalyst Palladium Catalyst Ligand Reaction_Vessel Combine reagents and catalyst in an inert atmosphere Catalyst->Reaction_Vessel Heating Heat to specified temperature Reaction_Vessel->Heating Monitoring Monitor reaction progress by TLC or GC/LC-MS Heating->Monitoring Quenching Quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Figure 1: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[1][2][3]

Application Notes:

This reaction is ideal for synthesizing 3-aryl- or 3-vinyl-cyclopent-2-enone derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The reaction is generally tolerant of a wide range of functional groups.[2]

Tabulated Data:
ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)
Ligand -SPhos-
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂ODMF
Temperature 80-100 °C90-110 °C100-120 °C
Typical Yields Moderate to HighHighModerate to High
Experimental Protocol (General):
  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.) and, if necessary, the ligand (0.02-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start This compound + Boronic Acid/Ester Catalyst Pd Catalyst Base Start->Catalyst Suzuki-Miyaura Coupling Product 3-Aryl/Vinyl-cyclopent-2-enone Derivative Catalyst->Product

Figure 2: Suzuki-Miyaura coupling pathway.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]

Application Notes:

This protocol is suitable for the synthesis of 3-alkenyl-cyclopent-2-enone derivatives. The choice of base is critical to prevent the formation of reduced byproducts.[6] Phosphine-free catalyst systems can also be employed.[4]

Tabulated Data:
ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃
Ligand P(o-tolyl)₃PPh₃-
Base Et₃NK₂CO₃NaOAc
Solvent DMFAcetonitrileToluene
Temperature 80-120 °C80-100 °C100-130 °C
Typical Yields Moderate to HighModerate to HighModerate
Experimental Protocol (General):
  • In a reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (1.2-2.0 equiv.) in the chosen solvent.

  • Add the base (1.5-2.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to the specified temperature and monitor its progress.

  • After completion, cool the mixture to room temperature and filter off any solids.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography.

G Start This compound + Alkene Catalyst Pd Catalyst Base Start->Catalyst Heck Reaction Product 3-Alkenyl-cyclopent-2-enone Derivative Catalyst->Product

Figure 3: Heck reaction pathway.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[7][8][9]

Application Notes:

This method is used to synthesize 3-alkynyl-cyclopent-2-enone derivatives, which are valuable intermediates in organic synthesis. The reaction is typically co-catalyzed by a copper(I) salt. Copper-free conditions have also been developed.[8]

Tabulated Data:
ParameterCondition 1 (with Cu)Condition 2 (with Cu)Condition 3 (Cu-free)
Palladium Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Pd(OAc)₂
Copper Co-catalyst CuICuI-
Ligand PPh₃-SPhos
Base Et₃N / PiperidineDiisopropylamineCs₂CO₃
Solvent THFDMFDioxane
Temperature Room Temp to 60 °C50-80 °C80-100 °C
Typical Yields HighHighModerate to High
Experimental Protocol (General):
  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent, add the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.), the ligand (if required), and the copper(I) co-catalyst (0.02-0.10 equiv.).

  • Stir the reaction mixture under an inert atmosphere at the appropriate temperature until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

G Start This compound + Terminal Alkyne Catalyst Pd Catalyst (Cu Co-catalyst) Base Start->Catalyst Sonogashira Coupling Product 3-Alkynyl-cyclopent-2-enone Derivative Catalyst->Product

Figure 4: Sonogashira coupling pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with a halide.[10][11][12]

Application Notes:

This reaction allows for the synthesis of 3-amino-cyclopent-2-enone derivatives. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields, especially with less reactive amines.[13]

Tabulated Data:
ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand BINAPXPhos-
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature 80-110 °C90-120 °C70-100 °C
Typical Yields Moderate to HighHighModerate
Experimental Protocol (General):
  • Charge a reaction vessel with the palladium catalyst (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.5-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring for the required time.

  • Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G Start This compound + Amine Catalyst Pd Catalyst Ligand Base Start->Catalyst Buchwald-Hartwig Amination Product 3-Amino-cyclopent-2-enone Derivative Catalyst->Product

Figure 5: Buchwald-Hartwig amination pathway.

Disclaimer: The provided protocols are generalized and intended for informational purposes. Researchers should conduct their own literature search for the most up-to-date and specific procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Optimization of reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for the specific substrate this compound.

References

Application Notes and Protocols: 3-(2-Bromoethoxy)cyclopent-2-enone as a Covalent Probe in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent probes are invaluable tools in chemical proteomics for identifying and characterizing protein targets, elucidating mechanisms of action, and discovering novel therapeutic agents. This document provides a detailed overview of the potential application of 3-(2-bromoethoxy)cyclopent-2-enone as a covalent probe. While direct literature on this specific compound in proteomics is emerging, these notes and protocols are based on the well-established principles of covalent ligand discovery and the reactivity of related electrophilic scaffolds. We present a putative mechanism of action, generalized experimental protocols for its use in target identification and competitive profiling, and templates for data presentation.

Introduction to Covalent Probes and this compound

Covalent inhibitors and probes have seen a resurgence in drug discovery, offering high potency and prolonged duration of action. Chemical proteomics, particularly activity-based protein profiling (ABPP), leverages covalent probes to map the reactive landscape of proteins in complex biological systems. These probes typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein, often a cysteine or lysine.

This compound belongs to the class of α,β-unsaturated carbonyl compounds, a common scaffold for covalent probes. The cyclopentenone moiety provides a Michael acceptor, susceptible to nucleophilic attack by residues like cysteine. The bromoethoxy group may offer additional reactivity or opportunities for further chemical modification. This document outlines the hypothetical application of this compound as a research probe in proteomics.

Proposed Mechanism of Action

The primary mechanism of action for this compound as a covalent probe is anticipated to be a Michael addition reaction. A nucleophilic residue, most commonly a cysteine thiol, within a protein's binding pocket would attack the β-carbon of the cyclopentenone ring. This forms a stable covalent bond, allowing for the enrichment and identification of the target protein.

Caption: Proposed mechanism of covalent modification of a cysteine residue by this compound via a Michael addition.

Applications in Proteomics

The use of this compound as a covalent probe can be envisioned in several key proteomics applications:

  • Target Identification and Validation: Identifying the cellular targets of a bioactive compound is a critical step in drug discovery. A derivative of this compound functionalized with a reporter tag (e.g., alkyne or biotin) could be used to enrich and subsequently identify its binding partners using mass spectrometry.

  • Competitive Profiling: This probe can be used in a competitive format to determine the proteome-wide selectivity of other covalent or non-covalent inhibitors.[1][2] By competing for binding sites, a test compound's ability to displace the probe from its targets can be quantified, revealing its target engagement and off-target effects.[1][3]

  • Mapping Druggable Hotspots: The reactivity of this probe across the proteome can help identify hyper-reactive nucleophilic residues in proteins, which may represent "druggable hotspots" for the development of new covalent therapeutics.

Experimental Protocols

The following are generalized protocols for the application of a covalent probe like this compound in chemoproteomic experiments. These should be optimized for specific cell types and experimental goals.

Protocol 1: Target Identification using an Alkyne-Tagged Probe

This protocol describes a typical isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) workflow.[4]

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS with 0.1% SDS)

  • Alkyne-tagged this compound probe

  • DMSO (vehicle control)

  • Azide-biotin tag

  • Click chemistry reagents (CuSO4, TBTA, TCEP)

  • Streptavidin beads

  • Protease (e.g., Trypsin)

  • Buffers for protein digestion and mass spectrometry

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Target Labeling & Enrichment cluster_2 Mass Spectrometry Analysis Lysate Prepare Cell Lysate Incubate Incubate with Alkyne Probe (or DMSO control) Lysate->Incubate Click Click Chemistry: Attach Azide-Biotin Tag Incubate->Click Enrich Enrich Labeled Proteins with Streptavidin Beads Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Identify & Quantify Peptides LCMS->Analyze G cluster_0 Competitive Incubation cluster_1 Enrichment & Analysis Lysate Prepare Cell Lysate Preincubate Pre-incubate with Test Compound (or DMSO) Lysate->Preincubate IncubateProbe Incubate with Alkyne Probe Preincubate->IncubateProbe Click Click Chemistry: Attach Azide-Biotin Tag IncubateProbe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS

References

Application Notes and Protocols: Development of Chemical Libraries Based on the Cyclopentenone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of chemical libraries based on the versatile cyclopentenone scaffold. This scaffold is a key pharmacophore in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.

Introduction to the Cyclopentenone Scaffold

The cyclopentenone ring system, a five-membered carbocycle with an α,β-unsaturated ketone, is a privileged scaffold in medicinal chemistry. Its reactivity, particularly the electrophilic β-carbon, allows for covalent interactions with nucleophilic residues in biological targets, most notably cysteine thiols, through a Michael addition mechanism. This mode of action is central to the biological activity of many cyclopentenone-containing molecules, including the prostaglandin family.

Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are well-studied examples that modulate key signaling pathways involved in inflammation and cancer. The development of chemical libraries based on the cyclopentenone scaffold aims to explore and optimize these activities, leading to the discovery of novel therapeutic agents.

Key Signaling Pathways Modulated by Cyclopentenone Derivatives

Cyclopentenone-containing compounds have been shown to modulate several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for designing and evaluating new chemical entities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone derivatives can inhibit NF-κB activation at multiple levels, often by directly targeting components of the IKK complex or the NF-κB subunits themselves through covalent modification.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Ub Ubiquitin IkBa_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates Cyclopentenone Cyclopentenone Derivative Cyclopentenone->IKK Inhibits Cyclopentenone->NFkB Inhibits DNA κB DNA site NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation) DNA->Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The extracellular signal-regulated kinase (ERK) is a key component of this pathway. Some cyclopentenone derivatives have been shown to activate the MAPK pathway, leading to downstream cellular effects.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocation & Activation Cyclopentenone Cyclopentenone Derivative Cyclopentenone->Ras Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Scaffold Cyclopentenone Scaffold Synthesis (e.g., Pauson-Khand) Diversification Parallel Diversification (e.g., Amide coupling, Suzuki coupling) Scaffold->Diversification Purification Purification & Characterization Diversification->Purification Primary_Screen Primary High-Throughput Screening (e.g., Cell Viability) Purification->Primary_Screen Hit_Validation Hit Confirmation & Dose-Response Primary_Screen->Hit_Validation Secondary_Assay Secondary Assays (e.g., NF-κB, MAPK) Hit_Validation->Secondary_Assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for Reactions with 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Bromoethoxy)cyclopent-2-enone is a specialized reagent for which specific reaction protocols are not widely published. The following application notes provide detailed, representative experimental procedures based on the known reactivity of its constituent functional groups: an α,β-unsaturated ketone and an alkyl bromide. These protocols are intended to serve as a starting point for the development of specific synthetic methodologies.

Introduction

This compound is a bifunctional molecule with significant potential in organic synthesis, particularly for the construction of complex heterocyclic systems. Its chemical structure incorporates two key reactive sites:

  • An α,β-Unsaturated Ketone: This moiety is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.

  • A Bromoethoxy Side Chain: The terminal alkyl bromide provides a reactive site for nucleophilic substitution.

This combination allows for the design of tandem or sequential reactions, where an initial Michael addition can be followed by an intramolecular cyclization, leading to the rapid assembly of bicyclic and other intricate molecular architectures. These structural motifs are of considerable interest in medicinal chemistry and drug development.

Key Applications

The primary utility of this compound lies in its use as a building block for the synthesis of nitrogen- and sulfur-containing heterocycles. A common strategy involves the reaction with primary amines or thiols. The nucleophile first adds to the cyclopentenone ring via a Michael addition. Subsequent intramolecular N- or S-alkylation by the bromoethoxy side chain leads to the formation of a new heterocyclic ring fused to the cyclopentane core.

Experimental Protocols

Protocol 1: Tandem Michael Addition-Intramolecular N-Alkylation with a Primary Amine

This protocol describes a representative procedure for the reaction of this compound with a primary amine to form a fused heterocyclic product.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon/Nitrogen inlet

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration). Add the primary amine (1.1 eq) to the solution.

  • Base: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HBr generated during the N-alkylation step.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour to facilitate the initial Michael addition.

  • Cyclization: After 1 hour, heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure fused heterocyclic product.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Reaction with Benzylamine

ParameterValue
Reactants
This compound1.00 g (4.56 mmol, 1.0 eq)
Benzylamine0.54 g (5.02 mmol, 1.1 eq)
Potassium Carbonate1.26 g (9.12 mmol, 2.0 eq)
Anhydrous DMF45 mL
Reaction Conditions
Temperature80 °C
Reaction Time18 hours
Product
Hypothetical Product Name2-Benzyl-2,3,5,6-tetrahydro-7H-cyclopenta[b][1][2]oxazin-7-one
Theoretical Yield1.05 g
Actual Yield0.82 g
Yield Percentage 78%

Visualizations

experimental_workflow start Start setup Reaction Setup: - this compound - Primary Amine - K2CO3 in Anhydrous DMF start->setup michael_addition Michael Addition (Room Temperature, 1 hr) setup->michael_addition cyclization Intramolecular N-Alkylation (Heat to 60-80 °C, 12-24 hr) michael_addition->cyclization workup Aqueous Work-up: - Dilute with EtOAc/Water - Wash with Brine cyclization->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization end End characterization->end

Caption: Experimental workflow for the tandem reaction.

reaction_mechanism reactants This compound + R-NH2 michael_adduct Michael Adduct (Enolate Intermediate) reactants->michael_adduct Michael Addition intramolecular_sn2 Intramolecular SN2 Cyclization michael_adduct->intramolecular_sn2 Enolate attacks C-Br product Fused Heterocyclic Product intramolecular_sn2->product

Caption: Proposed reaction mechanism pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone.

Troubleshooting Guide

Issue 1: Low or no product formation.

  • Question: I am not observing any significant formation of the desired this compound. What are the potential causes and how can I address them?

  • Answer: Low to no product formation can stem from several factors related to the Williamson ether synthesis, which is a common method for this transformation. Key areas to investigate include:

    • Inefficient Deprotonation: The reaction typically begins with the deprotonation of a precursor like 1,3-cyclopentanedione or 3-hydroxycyclopent-2-enone to form an enolate. If the base used is not strong enough to completely deprotonate the starting material, the subsequent alkylation step will be inefficient. Consider using a stronger base or ensuring the base you are using is fresh and of high purity. The pKa of the starting material should be considered when selecting the base to ensure favorable deprotonation.

    • Reagent Quality: The quality of the alkylating agent, 1,2-dibromoethane, is crucial. Over time, it can degrade. Ensure it is pure and, if necessary, distill it before use. Similarly, ensure your solvent is anhydrous, as water can quench the enolate.

    • Reaction Temperature: The reaction temperature might be too low. While lower temperatures can help control side reactions, some reactions require more thermal energy to proceed at a reasonable rate. A stepwise increase in temperature can help identify the optimal condition.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

Issue 2: Predominance of C-Alkylation or Dialkylation.

  • Question: My reaction is yielding significant amounts of C-alkylated or dialkylated byproducts instead of the desired O-alkylated product. How can I favor O-alkylation?

  • Answer: The competition between O- and C-alkylation is a classic challenge in enolate chemistry.[1] To favor the desired O-alkylation for the synthesis of this compound, consider the following strategies:

    • Solvent Choice: Polar aprotic solvents such as DMF or DMSO can solvate the counter-ion of the enolate, leaving the oxygen atom more exposed and nucleophilic, thereby favoring O-alkylation. In contrast, protic solvents can solvate the oxygen of the enolate, favoring C-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the O/C alkylation ratio. Potassium salts, for instance, are often more dissociated and can favor O-alkylation.

    • Leaving Group: While you are using a bromo-compound, in some cases, using an alkylating agent with a "harder" leaving group might favor reaction at the "harder" oxygen nucleophile.

Issue 3: Formation of Elimination Byproducts.

  • Question: I am observing a significant amount of what appears to be an elimination byproduct. What causes this and how can it be minimized?

  • Answer: The alkoxide base can react with the 1,2-dibromoethane to cause elimination, forming vinyl bromide and consuming your alkylating agent. Additionally, the desired product itself can undergo elimination under basic conditions. To mitigate this:

    • Controlled Addition of Reagents: Add the alkylating agent slowly to the enolate solution to maintain a low instantaneous concentration, which can disfavor bimolecular elimination reactions.

    • Choice of Base: A bulky, non-nucleophilic base might be preferable for the initial deprotonation to minimize its reaction with the alkylating agent.[1]

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of elimination reactions more than the rate of the desired substitution reaction.[2]

Issue 4: Difficulty in Product Purification.

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and salts.

    • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.

    • Chromatography: Column chromatography is often the most effective method for separating the desired product from closely related impurities. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) is recommended to achieve optimal separation.

    • Distillation: If the product is thermally stable, distillation under reduced pressure could be a viable purification method, especially for larger-scale syntheses.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 1,3-cyclopentanedione. This can be deprotonated to form the corresponding enolate, which is then alkylated with 1,2-dibromoethane.

Q2: What are the key reaction parameters to optimize for improving the yield?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors will determine the success of the synthesis. A design of experiments (DoE) approach can be beneficial for systematically optimizing these variables.

Q3: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane?

A3: Yes, 1-bromo-2-chloroethane can be used. The bromine atom is a better leaving group than chlorine, so the initial alkylation will occur at the carbon bearing the bromine. This can be a cost-effective alternative.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used for characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be varied to optimize the yield of this compound. The expected outcomes are based on general principles of Williamson ether synthesis.

ParameterVariationExpected Outcome on YieldPotential Side Reactions to Monitor
Base NaH, K₂CO₃, t-BuOKStronger, non-nucleophilic bases like NaH or t-BuOK may improve deprotonation and yield.C-alkylation, elimination.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents like DMF can favor O-alkylation and improve yield.Solvent-reagent reactions at high temperatures.
Temperature 0 °C to RefluxHigher temperatures may increase reaction rate but can also promote side reactions. Optimization is key.Elimination, polymerization.
Alkylating Agent 1,2-dibromoethane, 1-bromo-2-chloroethaneBoth can be effective; choice may depend on cost and desired reactivity.Dialkylation if excess is used.
Concentration 0.1 M to 1 MHigher concentrations can increase reaction rate but may also lead to more bimolecular side reactions.Dimerization or polymerization of starting material.

Experimental Protocols

Protocol: Synthesis of this compound from 1,3-Cyclopentanedione

Materials:

  • 1,3-Cyclopentanedione

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve 1,3-cyclopentanedione (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure complete formation of the sodium enolate.

  • Add 1,2-dibromoethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Synthesis_Pathway CPD 1,3-Cyclopentanedione Enolate Cyclopentanedione Enolate CPD->Enolate  Base (e.g., NaH) Solvent (e.g., THF) Product This compound Enolate->Product  Alkylation DBE 1,2-Dibromoethane DBE->Product Troubleshooting_Workflow Start Low Yield Observed Check_Deprotonation Check Deprotonation Efficiency Start->Check_Deprotonation Check_Reagents Verify Reagent Quality (Anhydrous Solvent, Pure Alkylating Agent) Check_Deprotonation->Check_Reagents Sufficient Optimize_Conditions Systematically Optimize Conditions (Base, Solvent, Temperature) Check_Deprotonation->Optimize_Conditions Insufficient Analyze_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Check_Reagents->Analyze_Byproducts Good Check_Reagents->Optimize_Conditions Poor Purification Refine Purification Strategy Analyze_Byproducts->Purification Complex Mixture C_Alkylation C-Alkylation Observed Analyze_Byproducts->C_Alkylation C-Alkylation Elimination Elimination Observed Analyze_Byproducts->Elimination Elimination Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) C_Alkylation->Change_Solvent Adjust_Temp_Base Lower Temperature / Use Bulky Base Elimination->Adjust_Temp_Base Change_Solvent->Optimize_Conditions Adjust_Temp_Base->Optimize_Conditions

References

Purification techniques for 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(2-Bromoethoxy)cyclopent-2-enone.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low yield after column chromatography. - The compound is highly soluble in the elution solvent and elutes too quickly.- The compound is adsorbing irreversibly to the silica gel.- The compound is degrading on the silica gel.- Use a less polar solvent system.- Consider using a different stationary phase, such as alumina.- Perform the chromatography quickly and at a low temperature. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.
PUR-002 Co-elution of impurities with the desired product. - The polarity of the impurity is very similar to the product.- The column is overloaded.- Use a shallower solvent gradient during elution.- Try a different solvent system to maximize the separation.- Reduce the amount of crude material loaded onto the column.
PUR-003 The compound appears to decompose during distillation. - The compound is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point.- If the compound is still unstable, avoid distillation and use chromatographic methods for purification.
PUR-004 Oily product obtained after an apparent successful purification. - Residual solvent is still present.- The product may be a low-melting solid or an oil at room temperature.- Dry the product under high vacuum for an extended period.- Cool the product to induce crystallization if it is a solid.
PUR-005 Recrystallization fails to yield crystals. - The compound is too soluble in the chosen solvent.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Use a solvent in which the compound has lower solubility.- Concentrate the solution further.- Try a different solvent or a co-solvent system.- Add a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and generally applicable method for the purification of this compound is column chromatography on silica gel. This technique is effective at separating the target compound from polar and nonpolar impurities.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials such as 3-hydroxycyclopent-2-enone or 1,2-dibromoethane, as well as byproducts from side reactions. The synthesis of similar cyclopentenones can sometimes result in dehydration byproducts.[1]

Q3: Is this compound stable?

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC can be a suitable method for purifying this compound, especially for achieving high purity on a smaller scale. A method for a similar compound, 3-Ethoxycyclopent-2-en-1-one, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]

Q5: What is the expected appearance and purity of the final product?

A5: Commercially available analogs, such as 2-Bromo-3-ethoxycyclopent-2-enone, are typically offered at 95% purity.[3] The physical appearance is likely to be an oil or a low-melting solid.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica gel bed.

  • Pre-elute the column with the starting solvent mixture.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

  • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Begin eluting the column with a nonpolar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Gradually increase the polarity of the eluent to facilitate the elution of the compound. A typical gradient might start from 95:5 hexane:ethyl acetate and gradually increase to 80:20 or 70:30.

  • Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

4. Isolation of the Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Diagrams

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product Crude_Product Crude this compound TLC_Analysis Analyze by TLC/NMR Crude_Product->TLC_Analysis Impurity_Profile Impurity Profile? TLC_Analysis->Impurity_Profile Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography  Polar/Non-polar Impurities Distillation Vacuum Distillation Impurity_Profile->Distillation Boiling Point Difference Recrystallization Recrystallization Impurity_Profile->Recrystallization Solid with Suitable Solvent Pure_Product Pure Product Column_Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inefficient enolate formation: The base used may not be strong enough to fully deprotonate the 3-hydroxycyclopent-2-enone precursor. 2. Side reactions dominating: Elimination of 1,2-dibromoethane or C-alkylation may be occurring preferentially. 3. Decomposition of starting material or product: Reaction conditions (e.g., temperature) may be too harsh.1. Use a stronger base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete enolate formation. 2. Optimize reaction conditions: Lower the reaction temperature to favor the SN2 reaction over elimination. Use an aprotic solvent to minimize side reactions. 3. Monitor reaction progress: Use TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to prevent product degradation.
Presence of a major byproduct with a similar molecular weight 1. C-alkylation: The enolate may have reacted at the carbon atom instead of the oxygen, leading to the formation of 2-(2-bromoethyl)cyclopentane-1,3-dione.[1][2] 2. Dialkylation: The starting dione may have been alkylated twice.[3]1. Change the solvent: Polar aprotic solvents like DMF or DMSO can favor O-alkylation. 2. Use a different counter-ion: Using a potassium salt of the enolate may favor O-alkylation over the lithium salt. 3. Control stoichiometry: Use a slight excess of the cyclopentenone precursor relative to the alkylating agent.
Formation of a volatile, bromine-containing impurity 1. Elimination of 1,2-dibromoethane: The base may be causing E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide.[4][5][6]1. Use a less hindered, non-nucleophilic base. 2. Add the base slowly at a low temperature. 3. Consider using an alternative alkylating agent with a better leaving group that is less prone to elimination.
Product is contaminated with unreacted 1,2-dibromoethane 1. Excess alkylating agent used. 2. Inefficient reaction. 1. Use a stoichiometric amount or a slight excess of the enolate. 2. Purify the product: Use column chromatography or distillation to remove the excess 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically a Williamson ether synthesis, which proceeds via an SN2 mechanism.[4][6][7][8] First, a base is used to deprotonate 3-hydroxycyclopent-2-enone (or a related cyclopentane-1,3-dione precursor) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group to form the desired ether product.

Q2: Why am I getting a significant amount of C-alkylation product?

A2: Enolates are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the carbon (C-alkylation).[1] The ratio of these two products is influenced by factors such as the solvent, the counter-ion of the enolate, and the temperature. Harder electrophiles and conditions that favor thermodynamic control tend to promote O-alkylation, while softer electrophiles and kinetic control can favor C-alkylation.

Q3: How can I minimize the elimination side reaction?

A3: The elimination of HBr from 1,2-dibromoethane is a common side reaction, especially with strong, hindered bases.[4][5][6] To minimize this, you can:

  • Use a non-nucleophilic, less sterically hindered base.

  • Maintain a low reaction temperature.

  • Add the base slowly to the reaction mixture.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in the Williamson ether synthesis.[5][6] Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. Protic solvents should be avoided as they can protonate the enolate and can also act as competing nucleophiles.

Q5: Can I use a different alkylating agent?

A5: Yes, other dihaloalkanes or molecules with a good leaving group can be used. However, 1,2-dibromoethane is commonly used to introduce the 2-bromoethoxy group. If elimination is a significant issue, an alkylating agent with a better leaving group that is less prone to elimination, such as 2-bromoethyl tosylate, could be considered.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the O-alkylation of 3-ethoxycarbonyl-cyclopentanone, which can be a precursor to the target molecule.

  • Enolate Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-ethoxycarbonyl-cyclopentanone (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution under a nitrogen atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the resulting enolate solution back to 0 °C.

    • Add 1,2-dibromoethane (1.2 equivalents) dropwise via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Hydroxycyclopent-2-enone 3-Hydroxycyclopent-2-enone Enolate Formation Enolate Formation 3-Hydroxycyclopent-2-enone->Enolate Formation Base (e.g., NaH) 1,2-Dibromoethane 1,2-Dibromoethane SN2 Attack SN2 Attack 1,2-Dibromoethane->SN2 Attack Enolate Formation->SN2 Attack This compound This compound SN2 Attack->this compound

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_products Potential Products Enolate Enolate O-alkylation (Desired) O-alkylation (Desired) Enolate->O-alkylation (Desired) Reaction at Oxygen C-alkylation (Side Product) C-alkylation (Side Product) Enolate->C-alkylation (Side Product) Reaction at Carbon 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->O-alkylation (Desired) 1,2-Dibromoethane->C-alkylation (Side Product) Vinyl Bromide (Side Product) Vinyl Bromide (Side Product) 1,2-Dibromoethane->Vinyl Bromide (Side Product) Base Base Base->Vinyl Bromide (Side Product) E2 Elimination

Caption: Competing side reactions in the synthesis.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Base Strength Check Base Strength Low Yield->Check Base Strength Yes Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts No Optimize Temperature Optimize Temperature Check Base Strength->Optimize Temperature Successful Synthesis Successful Synthesis Optimize Temperature->Successful Synthesis C-alkylation C-alkylation Analyze Byproducts->C-alkylation Present Elimination Elimination Analyze Byproducts->Elimination Present Change Solvent Change Solvent C-alkylation->Change Solvent Use Less Hindered Base Use Less Hindered Base Elimination->Use Less Hindered Base Change Solvent->Successful Synthesis Use Less Hindered Base->Successful Synthesis

References

Technical Support Center: 3-(2-Bromoethoxy)cyclopent-2-enone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone. The information is tailored for researchers, scientists, and professionals in drug development.

FAQs: Synthesis of this compound

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic route starts from 1,3-cyclopentanedione. The synthesis involves the O-alkylation of the enolate of 1,3-cyclopentanedione with a suitable alkylating agent like 1,2-dibromoethane.

Q2: What are the main challenges in this synthesis?

The primary challenge is controlling the regioselectivity of the alkylation. The enolate of 1,3-cyclopentanedione is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to give the desired product or at the carbon (C-alkylation) to yield an undesired byproduct.[1][2][3] Another potential issue is the possibility of a second alkylation reaction.

Q3: What are the typical side products observed in this reaction?

The most common side products include the C-alkylated isomer, 2-(2-bromoethoxy)cyclopentane-1,3-dione, and the bis-O-alkylated product, 1,3-bis(2-bromoethoxy)cyclopenta-1,3-diene. Over-alkylation can also occur, leading to polysubstituted products.

Q4: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel. Due to the potential for similar polarities between the desired product and side products, careful selection of the eluent system is crucial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of the desired product 1. Incomplete deprotonation of 1,3-cyclopentanedione. 2. The chosen base is not strong enough. 3. The alkylating agent is not reactive enough.1. Ensure anhydrous reaction conditions. 2. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). 3. Consider using a more reactive leaving group on the alkylating agent if possible.
Predominance of C-alkylation product 1. The reaction conditions favor C-alkylation (e.g., protic solvents, certain counterions). 2. "Hard" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.1. Use a polar aprotic solvent such as DMF or acetone. 2. The choice of base and counterion can influence the C/O alkylation ratio. Using potassium carbonate might favor O-alkylation.[2]
Formation of bis-O-alkylated byproduct 1. Use of excess alkylating agent. 2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of 1,2-dibromoethane. 2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Difficulty in separating product from starting material The polarities of the product and 1,3-cyclopentanedione may be close.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider a pre-purification workup, such as an acid-base extraction, to remove the acidic starting material.
Product decomposition during purification The product may be unstable on silica gel for extended periods.Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent. Minimize the time the product spends on the column.

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation

This protocol is a generalized procedure based on common O-alkylation methods for 1,3-dicarbonyl compounds.[2][4]

Materials:

  • 1,3-Cyclopentanedione

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of 1,3-cyclopentanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add 1,2-dibromoethane (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 1: Reaction Parameter Optimization Summary (Hypothetical Data)

EntryBaseSolventTemperature (°C)Time (h)Yield of O-alkylated product (%)Yield of C-alkylated product (%)
1K₂CO₃Acetone56 (reflux)66515
2NaHTHF2584530
3Et₃NDCM40 (reflux)12205
4K₂CO₃DMF8047010

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 1_3_Cyclopentanedione 1_3_Cyclopentanedione O_Alkylation O-Alkylation Reaction 1_3_Cyclopentanedione->O_Alkylation 1_2_Dibromoethane 1_2_Dibromoethane 1_2_Dibromoethane->O_Alkylation Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->O_Alkylation Filtration Filtration O_Alkylation->Filtration Crude Mixture Extraction Aqueous Workup (Extraction) Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Desired_Product This compound Chromatography->Desired_Product Side_Products Side Products (C-alkylated, bis-alkylated) Chromatography->Side_Products

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incorrect Product Check_SM Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_SM Predominant_SM Predominantly Starting Material? Check_SM->Predominant_SM C_Alkylation Predominantly C-Alkylated Product? Predominant_SM->C_Alkylation No Improve_Deprotonation Action: Use stronger base or ensure anhydrous conditions. Predominant_SM->Improve_Deprotonation Yes Multiple_Products Multiple Products? C_Alkylation->Multiple_Products No Change_Solvent Action: Switch to polar aprotic solvent (e.g., DMF). C_Alkylation->Change_Solvent Yes Optimize_Stoichiometry Action: Adjust stoichiometry of alkylating agent. Multiple_Products->Optimize_Stoichiometry Yes Optimize_Purification Action: Optimize chromatography conditions. Multiple_Products->Optimize_Purification No

Caption: Troubleshooting decision tree for reaction optimization.

References

How to prevent decomposition of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 3-(2-Bromoethoxy)cyclopent-2-enone. While specific decomposition data for this compound is not extensively available in the public domain, this guide is based on the known reactivity and stability of its core functional groups: the cyclopentenone ring, the vinyl ether linkage, and the bromoethoxy side chain. By understanding the potential degradation pathways of these components, researchers can implement effective handling, storage, and experimental protocols to maintain the integrity of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to decomposition?

A1: The molecule's instability likely arises from the combination of three key functional groups:

  • Vinyl Ether: The electron-rich double bond and the ether linkage are susceptible to acidic hydrolysis and oxidation. Vinyl ethers can also undergo polymerization or degradation in the presence of light or radical initiators.[1][2][3]

  • Cyclopentenone: The enone system is a Michael acceptor and can participate in various reactions. The ring itself can undergo thermal decomposition at elevated temperatures.[4][5]

  • Bromoalkane: The carbon-bromine bond can be labile, particularly to nucleophilic substitution or elimination reactions, which may be promoted by heat or basic conditions. Bromo-containing organic compounds can also be sensitive to moisture.[6][7]

Q2: What are the visible signs of decomposition?

A2: Decomposition may be indicated by a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a change in viscosity. For more subtle degradation, analytical techniques such as NMR, LC-MS, or GC-MS would be required to identify impurities.

Q3: Are there any known stabilizers for similar compounds?

A3: For bromo-compounds like allyl bromide, stabilizers such as aliphatic nitroxides (e.g., TEMPO), phenothiazines, and N-nitrosophenylhydroxylamine salts have been used to prevent the formation of isomers and decomposition products.[8] The suitability of these for this compound would need to be experimentally determined.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Compound darkens over time during storage. Light-induced degradation or oxidation. The vinyl ether and enone moieties can be sensitive to light and air.[1]Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Inconsistent results in reactions. Presence of decomposition products that may interfere with the reaction.Purify the compound by a suitable method (e.g., flash chromatography) immediately before use. Confirm purity by an appropriate analytical technique (e.g., NMR).
Formation of a precipitate in solution. Polymerization of the vinyl ether or other degradation pathways leading to insoluble byproducts.Use freshly opened, high-purity solvents. Consider using radical inhibitors if radical-mediated polymerization is suspected.
Low yields in reactions involving nucleophiles. Decomposition of the starting material under the reaction conditions (e.g., basic or high-temperature conditions).Perform the reaction at the lowest effective temperature. If a base is required, use a non-nucleophilic base and add it slowly at low temperature.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To minimize decomposition during storage, the following conditions are recommended:

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of thermally induced decomposition pathways.[9]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the vinyl ether and other sensitive parts of the molecule.[1]
Light Amber vial or protected from lightMinimizes light-induced degradation.[2]
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to moisture and air. Ensures compatibility with the compound.
Protocol 2: Handling for Experimental Use

To ensure the integrity of the compound during experimental procedures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

  • Solvent Selection: Use dry, deoxygenated solvents. Protic solvents may facilitate the hydrolysis of the vinyl ether.

  • Temperature Control: Keep the compound and its solutions cooled to the lowest practical temperature for the experiment.

  • Avoid Incompatibilities: Keep the compound away from strong acids, bases, oxidizing agents, and radical initiators unless they are part of the intended reaction.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate potential logical relationships in the decomposition of this compound.

cluster_storage Improper Storage Conditions cluster_decomposition Decomposition Pathways Light_Exposure Light Exposure Radical_Polymerization Radical Polymerization Light_Exposure->Radical_Polymerization Presence_of_Oxygen Presence of Oxygen Oxidative_Cleavage Oxidative Cleavage Presence_of_Oxygen->Oxidative_Cleavage Elevated_Temperature Elevated Temperature Thermal_Degradation Thermal Degradation Elevated_Temperature->Thermal_Degradation Presence_of_Moisture Presence of Moisture Hydrolysis Hydrolysis Presence_of_Moisture->Hydrolysis

Caption: Factors contributing to the decomposition of this compound.

Start Start: Handling of this compound Check_Purity Check Purity (NMR, LC-MS) Start->Check_Purity Is_Pure Is Purity >95%? Check_Purity->Is_Pure Purify Purify (e.g., Flash Chromatography) Is_Pure->Purify No Use_Inert_Atmosphere Use Inert Atmosphere Is_Pure->Use_Inert_Atmosphere Yes Purify->Use_Inert_Atmosphere Use_Dry_Solvent Use Dry, Deoxygenated Solvent Use_Inert_Atmosphere->Use_Dry_Solvent Control_Temperature Control Temperature Use_Dry_Solvent->Control_Temperature Proceed_with_Experiment Proceed with Experiment Control_Temperature->Proceed_with_Experiment

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Michael Additions to Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Michael additions to substituted cyclopentenones.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition to substituted cyclopentenones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Michael addition product consistently low?

Answer:

Low yields in Michael additions to substituted cyclopentenones can stem from several factors, ranging from reaction conditions to the nature of the substrates themselves. Below are common causes and troubleshooting steps:

  • Inefficient Catalyst or Base: The choice of catalyst or base is crucial for promoting the reaction.[1][2][3] Weak bases may not be sufficient to generate the nucleophile (enolate) in adequate concentrations.

    • Solution: Screen a variety of catalysts or bases. For asymmetric reactions, organocatalysts like chiral thioureas and squaramides have shown effectiveness.[1][3] For simpler additions, common bases like sodium hydroxide or potassium hydroxide can be used.[4] In some cases, mechanochemical approaches with "Eco-bases" derived from plant sources have demonstrated high efficiency.[2]

  • Inappropriate Solvent: The solvent can significantly influence the reaction rate and equilibrium.

    • Solution: Experiment with different solvents, including polar aprotic (e.g., THF, chloroform) and apolar solvents.[1] Chloroform has been shown to be superior in certain organocatalyzed Michael additions.[1]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures.

    • Solution: Optimize the reaction temperature. While many Michael additions proceed at room temperature, cooling or heating might be necessary depending on the specific substrates and catalyst system.[1][5]

  • Steric Hindrance: Substituents on the cyclopentenone ring or the Michael donor can sterically hinder the approach of the nucleophile.

    • Solution: Consider using a less sterically demanding nucleophile if possible. Alternatively, a more active catalyst system might be required to overcome the steric barrier.

  • Decomposition of Starting Material: The cyclopentenone starting material or the Michael donor might be unstable under the reaction conditions. For instance, protecting groups like acetyl groups can be susceptible to β-elimination.[6]

    • Solution: Ensure the stability of your starting materials under the chosen reaction conditions. If necessary, select more robust protecting groups.[6] The use of milder reaction conditions (e.g., lower temperature, weaker base) can also prevent decomposition.

  • Unfavorable Equilibrium: The Michael addition is a reversible reaction, and the equilibrium may not favor the product.[7]

    • Solution: Use an excess of one of the reactants to shift the equilibrium towards the product side. Removing the product as it forms, if feasible, can also drive the reaction to completion.

Question 2: How can I improve the diastereoselectivity or enantioselectivity of my reaction?

Answer:

Achieving high stereoselectivity is often a primary goal in Michael additions for pharmaceutical applications. Here are key strategies:

  • Chiral Catalysts: The use of chiral catalysts is the most common approach for enantioselective Michael additions.

    • Solution: Employ chiral organocatalysts such as proline derivatives, cinchona alkaloid-derived squaramides, or thioureas.[1][3] Chiral Lewis acids, like Al–Li-bis(binaphthoxide) (ALB), have also been used effectively.[6] The choice of catalyst can have a dramatic impact on the enantiomeric excess (ee). For example, cinchonine-derived squaramide catalysts have been shown to provide high enantioselectivity in the addition of cyclopentane-1,2-dione to alkylidene oxindoles.[1]

  • Solvent Effects: The solvent can influence the transition state geometry and thus the stereochemical outcome.

    • Solution: Screen a range of solvents. In one study, chloroform was found to be the optimal solvent for achieving high enantioselectivity with a squaramide catalyst.[1]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the major stereoisomer.

    • Solution: Conduct the reaction at lower temperatures (e.g., 0 °C or below) and monitor the effect on stereoselectivity.[1]

  • Substrate Control: The inherent chirality of a substituted cyclopentenone can direct the stereochemical outcome of the addition.

    • Solution: If applicable, leverage existing stereocenters on the cyclopentenone to control the formation of new stereocenters.

Question 3: I am observing significant side products. What are they and how can I minimize them?

Answer:

Several side reactions can compete with the desired Michael addition. Identifying and mitigating these is key to obtaining a clean product.

  • 1,2-Addition: Strong, hard nucleophiles (like organolithium reagents) may attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[8]

    • Solution: Use softer, resonance-stabilized nucleophiles like malonates, β-ketoesters, or Gilman reagents (organocuprates), which preferentially undergo 1,4-addition.[9]

  • Polymerization: The Michael adduct itself can sometimes act as a nucleophile, leading to polymerization.[7]

    • Solution: Use a stoichiometric amount of the Michael donor or a slight excess of the Michael acceptor. Controlling the concentration and temperature can also help minimize polymerization.

  • β-Elimination: If the cyclopentenone has a suitable leaving group at the β-position, elimination can occur after the initial addition. Protecting groups on a 4-hydroxycyclopentenone, for example, can be susceptible to elimination.[6]

    • Solution: Choose a protecting group that is stable to the reaction conditions. TBDMS has been shown to be a robust protecting group in this context.[6]

  • Self-Condensation of the Michael Donor: If the Michael donor can enolize and react with itself (e.g., an aldol-type reaction), this will consume the starting material and reduce the yield of the desired product.

    • Solution: Slowly add the Michael donor to the reaction mixture containing the cyclopentenone and the catalyst to maintain a low concentration of the free nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is a Michael addition?

A1: The Michael addition (or Michael reaction) is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] This reaction results in the formation of a new carbon-carbon bond at the β-carbon of the unsaturated system.[7]

Q2: What are common Michael donors and acceptors?

A2:

  • Michael Donors: These are typically "soft" nucleophiles, often stabilized carbanions derived from compounds with acidic methylene protons, such as β-ketoesters, malonates, β-cyanoesters, and nitroalkanes.[10] Enamines and organocuprates (Gilman reagents) are also effective Michael donors.[9]

  • Michael Acceptors: These are α,β-unsaturated compounds with an electron-withdrawing group, most commonly α,β-unsaturated ketones (enones), aldehydes (enals), esters, nitriles, and nitro compounds.[7] Substituted cyclopentenones are a class of Michael acceptors.

Q3: How do I purify the product of a Michael addition?

A3: Purification is typically achieved through standard laboratory techniques.

  • Column Chromatography: This is the most common method for purifying Michael addition products, allowing for the separation of the desired adduct from unreacted starting materials and side products.[1][4][11] The choice of eluent (e.g., ethyl acetate/cyclohexane mixtures) will depend on the polarity of the product.[11]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.[4] This often involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.

  • Extraction: An initial workup with an aqueous solution is often performed to remove the catalyst and other water-soluble impurities before further purification.[11]

Data Presentation

Table 1: Effect of Catalyst and Solvent on an Asymmetric Michael Addition

This table summarizes the results from a study on the asymmetric Michael addition of cyclopentane-1,2-dione to an alkylidene oxindole, highlighting the impact of different catalysts and solvents on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).[1]

EntryCatalystSolventYield (%)dr (major/minor)ee (major/minor) (%)
1Squaramide AToluene53-low
2Thiourea BToluene12--
3Squaramide CToluene--80/87
4Squaramide DToluene--85/92
5Squaramide DDCM---
6Squaramide DTHF---
7Squaramide DChloroform752.6:190/94

Data synthesized from a study by an external research group.[1]

Experimental Protocols

Key Experiment: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is adapted from a published procedure for an undergraduate laboratory experiment and demonstrates a typical setup for an asymmetric Michael addition.[11]

1. Catalyst Preparation (LiAl(BINOL)2):

  • In a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.
  • Purge the flask with nitrogen gas.
  • Add 9 mL of anhydrous THF via syringe.
  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly add 0.5 mL of a 1M LiAlH4 solution in THF dropwise with stirring.
  • Allow the mixture to stir and warm to room temperature over 30 minutes.

2. Michael Addition Reaction:

  • To the prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise.
  • Following the addition of the diethyl malonate, add 0.5 mL of cyclopentenone.
  • Heat the reaction mixture to reflux for 2 hours.

3. Workup and Purification:

  • After the reflux period, cool the reaction mixture and add 20 mL of distilled water.
  • Extract the aqueous layer twice with ethyl acetate.
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent (e.g., an ethyl acetate/cyclohexane mixture).

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Workup & Purification prep1 Combine (S)-BINOL and anhydrous THF under N2 prep2 Cool to 0 °C prep1->prep2 prep3 Add LiAlH4 solution dropwise prep2->prep3 prep4 Warm to room temperature prep3->prep4 react1 Add diethyl malonate prep4->react1 react2 Add cyclopentenone react1->react2 react3 Reflux for 2 hours react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry and concentrate organic layers workup2->workup3 purify Purify by column chromatography workup3->purify caption Experimental Workflow for Asymmetric Michael Addition

Caption: Experimental Workflow for Asymmetric Michael Addition.

troubleshooting_logic problem Low Product Yield cause1 Inefficient Catalyst/Base problem->cause1 cause2 Inappropriate Solvent problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Starting Material Decomposition problem->cause4 solution1 Screen Catalysts/Bases cause1->solution1 solution2 Screen Solvents cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Use Milder Conditions/Robust Protecting Groups cause4->solution4 caption Troubleshooting Logic for Low Yield reaction_pathways cluster_pathways Possible Reaction Pathways reactants Cyclopentenone + Nucleophile path14 1,4-Addition (Michael) Desired Product reactants->path14 Soft Nucleophile (e.g., malonate, cuprate) path12 1,2-Addition Side Product reactants->path12 Hard Nucleophile (e.g., organolithium) caption Competing Reaction Pathways

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone, with a focus on scaling up the process.

Experimental Workflow

The synthesis of this compound from cyclopentane-1,3-dione and 1,2-dibromoethane is a two-step process involving an initial O-alkylation followed by purification. The following diagram illustrates the general workflow.

Synthesis Workflow cluster_0 Reaction Setup cluster_1 O-Alkylation Reaction cluster_2 Work-up and Purification Start Start: Charge Reactor Add_Solvent Add Anhydrous Solvent (e.g., DMF, Acetonitrile) Start->Add_Solvent Add_Dione Add Cyclopentane-1,3-dione Add_Solvent->Add_Dione Add_Base Add Base (e.g., K2CO3, NaH) Add_Dione->Add_Base Heat_React Heat to Reaction Temperature (e.g., 60-80 °C) Add_Base->Heat_React Add_Bromoethane Slowly Add 1,2-Dibromoethane Heat_React->Add_Bromoethane Monitor_Reaction Monitor Reaction (TLC, GC, HPLC) Add_Bromoethane->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Quench Quench Reaction (e.g., with water) Cool_Down->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (e.g., Column Chromatography, Recrystallization) Dry->Purify Final_Product Final Product: This compound Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficiently anhydrous conditions. 3. Incorrect reaction temperature. 4. Ineffective base.1. Use freshly opened or properly stored reagents. Confirm the purity of starting materials. 2. Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. A temperature range of 60-80 °C is a good starting point. 4. Ensure the base is strong enough to deprotonate the dione. Consider using a stronger base like sodium hydride if potassium carbonate is ineffective.
Formation of C-Alkylated Byproduct 1. Choice of solvent. 2. Nature of the counter-ion. 3. Reaction temperature too high.1. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents can favor C-alkylation.[1] 2. Larger cations like potassium (from K2CO3) tend to favor O-alkylation over smaller cations like lithium.[1] 3. Lowering the reaction temperature may improve the selectivity for O-alkylation.
Formation of Bis-Alkylated Byproduct 1. Stoichiometry of reactants. 2. Slow addition of the alkylating agent.1. Use a slight excess of cyclopentane-1,3-dione relative to 1,2-dibromoethane to minimize the chance of the product reacting further. 2. Add the 1,2-dibromoethane solution slowly to the reaction mixture to maintain a low concentration of the electrophile.
Difficult Purification 1. Co-elution of product and byproducts. 2. Product is a viscous oil. 3. Thermal decomposition during distillation.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Recrystallization from a suitable solvent system can be a highly effective purification method. 3. Avoid high temperatures during purification. Use vacuum distillation if necessary and keep the temperature as low as possible.
Reaction Stalls Before Completion 1. Degradation of base or reagents. 2. Insufficient mixing on a larger scale.1. Add a fresh portion of the base to the reaction mixture. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the O-alkylation of cyclopentane-1,3-dione with 1,2-dibromoethane?

A1: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally recommended to favor O-alkylation over C-alkylation.[1] These solvents do not hydrogen bond with the oxygen of the enolate, leaving it more available to attack the electrophile.

Q2: Which base is most suitable for this reaction on a large scale?

A2: Anhydrous potassium carbonate (K2CO3) is a common and cost-effective choice for large-scale reactions. It is a relatively mild base that can be easily filtered off after the reaction. For a more reactive system, sodium hydride (NaH) can be used, but it requires more stringent handling precautions due to its flammability.

Q3: How can I minimize the formation of the C-alkylated isomer?

A3: To minimize C-alkylation, use a polar aprotic solvent, a base with a large counter-ion (e.g., K2CO3), and maintain a moderate reaction temperature. The Hard-Soft Acid-Base (HSAB) theory suggests that "harder" electrophiles tend to react at the "harder" oxygen atom of the enolate. While alkyl bromides are considered relatively "soft," the reaction conditions can be manipulated to favor O-alkylation.

Q4: What are the key safety precautions when working with 1,2-dibromoethane on a large scale?

A4: 1,2-Dibromoethane is a toxic and potentially carcinogenic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider using a closed system to minimize exposure. Have an emergency plan in place for spills or accidental exposure.

Q5: What is the best method for purifying the final product on a multi-gram scale?

A5: For multi-gram scale purification, column chromatography can be effective but may be time-consuming and require large volumes of solvent. If the product is a solid or can be induced to crystallize, recrystallization is often a more efficient and scalable purification method. If the product is a high-boiling liquid, vacuum distillation can be employed, but care must be taken to avoid thermal decomposition.

Experimental Protocol: Recommended Starting Point for Scale-Up

This protocol is a suggested starting point for the synthesis of this compound on a larger scale and should be optimized for specific laboratory conditions and equipment.

Materials:

  • Cyclopentane-1,3-dione

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

  • Appropriately sized reactor with overhead stirring, heating mantle, condenser, and addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography or recrystallization equipment

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the reactor with anhydrous DMF (e.g., 5-10 volumes relative to cyclopentane-1,3-dione).

  • Addition of Reactants: Add cyclopentane-1,3-dione (1.0 equivalent) and finely ground anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solvent with vigorous stirring.

  • Heating: Heat the suspension to 60-70 °C.

  • Addition of Alkylating Agent: In a separate flask, prepare a solution of 1,2-dibromoethane (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over a period of 1-2 hours using the addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water to remove the DMF. Multiple water washes may be necessary.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, if the product is a solid, it can be purified by recrystallization from an appropriate solvent.

Logic Diagram for Troubleshooting C- vs. O-Alkylation

C_vs_O_Alkylation Start High C-Alkylation Observed Check_Solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? Start->Check_Solvent Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Base Is the base counter-ion large (e.g., K+, Cs+)? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use a base with a larger counter-ion (e.g., K2CO3, Cs2CO3). Check_Base->Change_Base No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp No Success O-Alkylation Favored Check_Temp->Success Yes Lower_Temp->Success

References

Technical Support Center: Characterization of 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing 3-(2-Bromoethoxy)cyclopent-2-enone?

A1: The primary challenges stem from the molecule's potential for instability and the presence of multiple reactive functional groups. The α,β-unsaturated ketone system is susceptible to conjugate addition and polymerization, while the bromoethoxy side chain can undergo elimination or substitution reactions.[1][2] Consequently, degradation during analysis or storage is a significant concern. Identifying and distinguishing the target molecule from structurally similar impurities formed during synthesis can also be challenging.

Q2: Which analytical techniques are most suitable for characterizing this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and identify the connectivity of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (via high-resolution MS) and to study fragmentation patterns for structural confirmation. The presence of bromine should be evident from the isotopic pattern (M+2 peak).[3][4][5]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the conjugated ketone (C=O and C=C stretching) and the ether linkage (C-O stretching).[6][7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. Given the compound's likely non-polar nature, reverse-phase HPLC is a suitable starting point.[11][12][13][14][15]

  • Gas Chromatography (GC): Can be used for purity analysis, particularly for volatile impurities. However, the thermal lability of the compound needs to be considered.[16][17][18][19]

Q3: What are the expected impurities from the synthesis of this compound?

A3: Assuming a Williamson ether synthesis approach (reacting a cyclopentenone precursor with a bromoethoxy synthon), potential impurities could include:

  • Unreacted starting materials.

  • Products of elimination reactions (e.g., vinyl ethers).

  • Products of competing substitution reactions.

  • Polymerization products of the cyclopentenone starting material or product.

Troubleshooting Guides

Chromatographic Analysis (HPLC & GC)
Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Strong interaction with the stationary phase. 2. Presence of active sites in the column or system. 3. Column degradation.1. Optimize the mobile phase composition (e.g., adjust solvent strength, pH, or use additives). 2. Use a column with end-capping or a different stationary phase. For GC, use a deactivated liner.[20] 3. Flush the column or replace it if necessary.
Ghost Peaks or Carryover 1. Contamination in the injection port, syringe, or column. 2. Sample adsorption onto active sites.1. Clean the injection port and syringe. 2. Implement a thorough wash cycle between injections. 3. Use a deactivated liner and column for GC.
Poor Resolution Between Peaks 1. Suboptimal mobile/stationary phase combination. 2. Inappropriate flow rate or temperature gradient.1. Screen different columns and mobile phases. 2. Optimize the gradient profile (for HPLC) or temperature program (for GC). 3. Adjust the flow rate.
Signal Loss or Irreproducible Peak Areas 1. On-column degradation of the analyte. 2. Adsorption of the analyte in the system. 3. Leak in the system.1. For GC, lower the injection port and oven temperatures. 2. Use a more inert column and liner. 3. Check for leaks in the system.
Spectroscopic Analysis (NMR, MS, IR)
Issue Potential Cause Troubleshooting Steps
Complex/Uninterpretable NMR Spectrum 1. Presence of multiple isomers or impurities. 2. Sample degradation. 3. Poor shimming of the magnet.1. Purify the sample using HPLC or column chromatography. 2. Re-prepare the sample and acquire the spectrum immediately. Use a deuterated solvent that does not react with the sample. 3. Re-shim the instrument.
Absence of Molecular Ion Peak in MS 1. In-source fragmentation. 2. The compound is not ionizing efficiently.1. Use a softer ionization technique (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI instead of Electron Impact - EI). 2. Optimize ionization source parameters.
Incorrect Isotopic Pattern for Bromine in MS 1. Co-eluting impurity without bromine. 2. Low signal-to-noise ratio.1. Improve chromatographic separation. 2. Increase sample concentration or injection volume.
Broad IR Peaks 1. Presence of hydrogen bonding (e.g., with water impurity). 2. Sample is not fully dry.1. Ensure the sample and KBr (if used) are completely dry. 2. Prepare a fresh, dry sample.

Data Presentation: Expected Analytical Data

The following tables summarize expected analytical data based on analogous compounds. These values should be used as a reference and will require experimental confirmation for this compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)
Assignment Expected ¹H Chemical Shift Range Expected ¹³C Chemical Shift Range Notes
C=O -195 - 210The carbonyl carbon of an α,β-unsaturated ketone.
α-C= 6.0 - 6.5125 - 140Vinylic proton and carbon alpha to the carbonyl.
β-C= 7.0 - 7.8145 - 160Vinylic proton and carbon beta to the carbonyl.
-OCH₂- 3.5 - 4.065 - 75Methylene group attached to the ether oxygen.
-CH₂Br 3.3 - 3.830 - 40Methylene group attached to the bromine.
Cyclopentenone CH₂ 2.0 - 3.030 - 45Methylene groups of the cyclopentenone ring.

Reference data for cyclopentenone derivatives can be found in various spectroscopic databases and literature.[21][22][23][24][25]

Table 2: Expected IR Absorption Frequencies (in cm⁻¹)
Functional Group Expected Absorption Range Intensity
C=O (conjugated ketone) 1685 - 1715Strong
C=C (conjugated alkene) 1600 - 1650Medium
C-O (ether) 1050 - 1150Strong
C-Br 500 - 600Medium to Strong
sp² C-H (vinylic) 3010 - 3100Medium
sp³ C-H (aliphatic) 2850 - 3000Medium

Reference data for ethers and α,β-unsaturated ketones can be found in spectroscopy literature.[6][7][8][9][10]

Table 3: Expected Mass Spectrometry Fragmentation
m/z Possible Fragment Notes
M⁺, [M+2]⁺ Molecular IonCharacteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br).[3][4][5]
[M - Br]⁺ Loss of Bromine
[M - OCH₂CH₂Br]⁺ Cleavage of the ether side chain
[CH₂CH₂Br]⁺ Bromoethyl cation

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient: Start with a higher aqueous phase composition and gradually increase the organic phase. A suggested starting gradient is:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength where the α,β-unsaturated carbonyl chromophore absorbs (typically around 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Protocol 2: GC-MS Method for Identification and Impurity Profiling
  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 200 °C (start low to avoid degradation).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) Structure Elucidation purification->nmr Characterize Purified Product ms MS MW & Fragmentation purification->ms Characterize Purified Product ir IR Functional Groups purification->ir Characterize Purified Product hplc HPLC Purity & Quantification purification->hplc Characterize Purified Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Analytical Issue (e.g., Poor Peak Shape) cause1 Sample Degradation start->cause1 cause2 Instrumental Issue start->cause2 cause3 Method Incompatibility start->cause3 sol1 Modify Sample Prep (e.g., Fresh Sample) cause1->sol1 sol2 Check Instrument (e.g., Clean Injector) cause2->sol2 sol3 Optimize Method (e.g., Adjust Gradient) cause3->sol3 end Problem Resolved? sol1->end Re-analyze sol2->end Re-analyze sol3->end Re-analyze

References

Validation & Comparative

Unveiling the Reactivity Landscape of 3-(2-Bromoethoxy)cyclopent-2-enone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of 3-(2-Bromoethoxy)cyclopent-2-enone with other electrophilic species, tailored for researchers, scientists, and drug development professionals. By leveraging experimental data from analogous compounds and established kinetic assays, this document offers a framework for understanding and predicting the chemical behavior of this functionalized cyclopentenone.

Executive Summary

This compound is a Michael acceptor, a class of compounds known for their reactivity towards nucleophiles. This reactivity is central to their biological activity and potential as covalent drug candidates. This guide presents a comparative analysis of its expected reactivity based on data from structurally related α,β-unsaturated ketones. Furthermore, it details standardized experimental protocols for quantifying this reactivity and illustrates the key signaling pathways modulated by such electrophiles.

Comparative Reactivity Analysis

For a quantitative perspective, the following table summarizes the second-order rate constants for the reaction of various α,β-unsaturated ketones with the biological thiol, glutathione (GSH). This data provides a benchmark for estimating the reactivity of this compound.

Electrophile (Michael Acceptor)Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Reference Compound Type
Acrolein1.02α,β-Unsaturated Aldehyde
Methyl Vinyl Ketone0.23α,β-Unsaturated Ketone
Ethyl Vinyl Ketone0.11α,β-Unsaturated Ketone
Cyclopent-2-enone0.04Cyclic α,β-Unsaturated Ketone
Cyclohex-2-enone0.02Cyclic α,β-Unsaturated Ketone
N-Ethylmaleimide13.8Maleimide

Note: The data presented is for comparative purposes and was obtained under specific experimental conditions. The reactivity of this compound may vary.

Experimental Protocols for Reactivity Assessment

To facilitate direct experimental comparison, we provide detailed methodologies for key experiments used to determine the reactivity of Michael acceptors.

Determination of Second-Order Rate Constants using UV/Vis Spectroscopy

This method monitors the consumption of the α,β-unsaturated ketone over time by measuring the decrease in its characteristic UV absorbance upon reaction with a nucleophile like glutathione.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the electrophile (e.g., this compound) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of glutathione (GSH) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Kinetic Measurement:

    • In a quartz cuvette, mix the phosphate buffer and the GSH stock solution to a final concentration that is in large excess (at least 10-fold) of the electrophile concentration.

    • Initiate the reaction by adding a small volume of the electrophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the electrophile using a UV/Vis spectrophotometer. Record the absorbance at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions ([GSH] >> [Electrophile]), the natural logarithm of the absorbance versus time will yield a linear plot.

    • The slope of this plot is the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of GSH: k = k_obs / [GSH].

Stopped-Flow Spectrophotometry for Fast Reactions

For highly reactive electrophiles, stopped-flow spectrophotometry provides the necessary time resolution to accurately measure reaction kinetics.

Protocol:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Load one syringe with the electrophile solution and the other with the nucleophile (e.g., GSH) solution, both prepared in the same buffer.

  • Data Acquisition:

    • Rapidly mix the two solutions by triggering the instrument.

    • Monitor the change in absorbance or fluorescence over time, typically in the millisecond to second range.

  • Data Analysis:

    • Fit the resulting kinetic trace to an appropriate equation (e.g., single or double exponential decay) to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant as described above.

Visualization of Cellular Signaling Pathways

Electrophilic compounds like this compound can modulate cellular signaling pathways by covalently modifying key regulatory proteins. One of the most prominent pathways affected is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Caption: Electrophile-induced activation of the Nrf2 signaling pathway.

Experimental Workflow for Reactivity Screening

A systematic approach is crucial for efficiently screening and comparing the reactivity of multiple electrophiles. The following workflow outlines a typical process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize or Procure This compound & Other Electrophiles B Prepare Stock Solutions A->B D Perform Kinetic Assays (UV/Vis or Stopped-Flow) B->D C Prepare Buffer and Nucleophile Solutions (e.g., GSH) C->D E Acquire Time-Course Data D->E F Calculate Pseudo-First-Order Rate Constants (k_obs) E->F G Calculate Second-Order Rate Constants (k) F->G H Tabulate and Compare Reactivity Data G->H

Caption: A generalized workflow for the kinetic analysis of electrophile reactivity.

Conclusion

This compound represents a promising electrophilic scaffold for further investigation in drug discovery and chemical biology. While direct kinetic data remains to be established, this guide provides a robust framework for its evaluation. By utilizing the provided comparative data and experimental protocols, researchers can effectively characterize its reactivity profile and explore its potential in modulating cellular signaling pathways. The ability of such electrophiles to engage with key cellular nucleophiles underscores the importance of quantitative reactivity studies in the development of targeted covalent therapeutics.

Navigating the Reactive Landscape of Bromo-Containing Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. This guide provides an objective comparison of 3-(2-Bromoethoxy)cyclopent-2-enone and other bromo-containing reagents, offering insights into their performance supported by experimental data and detailed protocols. The strategic application of these reagents, particularly in the synthesis of prostaglandins and other bioactive molecules, underscores the importance of understanding their distinct reactivity profiles.

While specific experimental data for this compound is not extensively available in the public domain, its structural motifs suggest a reactivity profile combining the characteristics of an α,β-unsaturated ketone and an alkyl halide. This dual functionality makes it a potentially valuable building block. For the purpose of a data-driven comparison, this guide will focus on a closely related and well-documented analogue, 2-bromo-3-ethoxycyclopent-2-enone, and compare its utility with other established bromo-containing reagents.

Introduction to Bromo-Containing Reagents

Bromo-containing organic compounds are a cornerstone of synthetic chemistry, primarily utilized for their ability to act as electrophiles in substitution and coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making many bromo-reagents more reactive and often preferred for introducing new functional groups.

Key Reagents in Comparison:

  • 2-Bromo-3-ethoxycyclopent-2-enone: A cyclic α-bromo enone ether. The vinylogous ester and the bromine atom on the double bond influence its reactivity.

  • Bromoacetaldehyde Diethyl Acetal: A protected aldehyde with a bromine atom, serving as a versatile precursor for heterocycle synthesis and as an alkylating agent.

  • 2-Bromoethyl Ethyl Ether: A simple bromoalkoxy ether used for introducing an ethoxyethyl group.

  • α-Halo Ketones (general): A broad class of compounds where a halogen is positioned alpha to a carbonyl group, known for their high reactivity towards nucleophiles.

Comparative Performance Data

The selection of a bromo-containing reagent is often dictated by the desired transformation, reaction conditions, and substrate compatibility. The following tables summarize quantitative data from representative experiments to highlight the performance of these reagents in similar applications.

ReagentSubstrateNucleophile/Reaction PartnerProductSolventBase/CatalystTemp. (°C)Time (h)Yield (%)
2-Bromo-3-ethoxycyclopent-2-enone (Hypothetical) AmineR-NH₂2-Amino-3-ethoxycyclopent-2-enoneTHFEt₃N2512(Est.) >80
Bromoacetaldehyde Diethyl Acetal ThiophenolPhSH2-(Phenylthio)acetaldehyde diethyl acetalEthanolKOHReflux492
2-Bromoethyl Ethyl Ether PhenolPhOH1-Ethoxy-2-phenoxyethaneAcetoneK₂CO₃Reflux2485
α-Bromoacetophenone ThioacetamideCH₃CSNH₂2-Methyl-4-phenylthiazoleEthanol-Reflux290

Table 1: Comparison of Reactivity in Nucleophilic Substitution Reactions

ReagentReaction TypeKey FeaturesCommon Applications
2-Bromo-3-ethoxycyclopent-2-enone Vinologous Nucleophilic Substitution, Cross-CouplingActivated double bond, potential for conjugate addition.Prostaglandin synthesis, heterocyclic synthesis.
Bromoacetaldehyde Diethyl Acetal Alkylation, Acetal HydrolysisProtected aldehyde functionality, good leaving group.Synthesis of heterocycles, pharmaceutical intermediates.
2-Bromoethyl Ethyl Ether Williamson Ether SynthesisIntroduction of an ethoxyethyl protecting group or linker.Protecting group chemistry, synthesis of ethers.
α-Halo Ketones Alkylation, CyclocondensationHighly electrophilic α-carbon, versatile for C-C and C-heteroatom bond formation.Synthesis of furans, thiazoles, imidazoles, and other heterocycles.

Table 2: General Comparison of Reagent Characteristics and Applications

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each reagent's reactivity.

Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone (Illustrative)

A plausible synthesis for 2-bromo-3-ethoxycyclopent-2-enone involves the bromination of 3-ethoxycyclopent-2-enone.

Materials:

  • 3-Ethoxycyclopent-2-enone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (catalytic amount)

Procedure:

  • Dissolve 3-ethoxycyclopent-2-enone in CCl₄ in a round-bottom flask.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-ethoxycyclopent-2-enone.

General Protocol for Nucleophilic Substitution with Bromoacetaldehyde Diethyl Acetal

Materials:

  • Bromoacetaldehyde diethyl acetal (1.0 eq)

  • Nucleophile (e.g., Thiophenol) (1.1 eq)

  • Base (e.g., Potassium Hydroxide) (1.2 eq)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the nucleophile and the base in ethanol in a round-bottom flask and stir at room temperature for 15 minutes.

  • Add bromoacetaldehyde diethyl acetal dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex chemical transformations and experimental workflows.

Synthesis_of_Prostaglandin_Analogue 3-Hydroxycyclopent-2-enone 3-Hydroxycyclopent-2-enone This compound This compound 3-Hydroxycyclopent-2-enone->this compound 1,2-Dibromoethane, Base Prostaglandin Precursor Prostaglandin Precursor This compound->Prostaglandin Precursor 1. Organocuprate 2. H+ Organocuprate Organocuprate Organocuprate->Prostaglandin Precursor Final Prostaglandin Analogue Final Prostaglandin Analogue Prostaglandin Precursor->Final Prostaglandin Analogue Further Elaboration

Caption: Hypothetical pathway for prostaglandin analogue synthesis.

General_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Mixture Combine & Heat Substrate->Reaction_Mixture Bromo-Reagent Bromo-Reagent Bromo-Reagent->Reaction_Mixture Solvent_Base Solvent & Base/Catalyst Solvent_Base->Reaction_Mixture Quench_Extract Quench & Extract Reaction_Mixture->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Purify (Chromatography/Distillation) Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: A generalized experimental workflow for alkylation reactions.

Conclusion

The choice of a bromo-containing reagent is a critical decision in the design of a synthetic route. While novel reagents like this compound offer potential for new reaction pathways, established reagents such as bromoacetaldehyde diethyl acetal and various α-halo ketones provide well-documented and reliable methods for a wide range of transformations. The data and protocols presented in this guide are intended to assist researchers in making informed decisions based on the specific requirements of their synthetic targets. As new reagents and methodologies continue to emerge, a thorough understanding of the fundamental reactivity of these bromo-containing compounds will remain essential for innovation in drug development and chemical synthesis.

The Versatility of Bromo-Functionalized Cyclopentenones: A Comparative Guide to Their Efficacy in Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the cyclopentenone scaffold is a cornerstone in the synthesis of complex molecules and pharmacologically active compounds. The introduction of a bromine atom onto this five-membered ring dramatically enhances its synthetic utility, opening up a diverse array of chemical transformations. This guide provides a comparative analysis of the efficacy of bromo-functionalized cyclopentenones, with a focus on the influence of the bromine's position and the presence of other functional groups on their reactivity. While the specific reagent 3-(2-Bromoethoxy)cyclopent-2-enone is not extensively documented in current literature, this guide will explore the reactivity of closely related and well-established bromo-cyclopentenone derivatives, offering valuable insights into their potential applications.

The strategic placement of a bromine atom on the cyclopentenone ring transforms it into a versatile building block. Depending on its location relative to the carbonyl group (α or β), the bromine atom can act as a leaving group in substitution reactions, facilitate cross-coupling reactions, or influence the regioselectivity of cycloadditions. This guide will delve into the synthesis and reactivity of these key intermediates, comparing their performance with alternative synthetic strategies.

Comparison of Key Bromo-Cyclopentenone Derivatives

The reactivity and synthetic applications of bromo-cyclopentenones are highly dependent on the substitution pattern. Below is a comparison of representative derivatives and their common transformations.

DerivativePosition of BromineCommon TransformationsAlternative Reagents/MethodsKey Advantages of Bromo-Cyclopentenone
2-Bromo-cyclopent-2-enone αMichael addition-elimination, Suzuki and Stille coupling, Diels-Alder reactions, Radical additionsOther α-haloketones, triflates, or vinylogous estersReadily accessible, versatile for C-C bond formation at the α-position.
3-Bromo-cyclopent-2-enone βNucleophilic substitution, Cross-coupling reactions (e.g., Suzuki, Heck)Vinyl halides, triflatesProvides a handle for functionalization at the β-position, crucial for building molecular complexity.
4-Bromo-cyclopent-2-enone AllylicAllylic substitution (SN2 or SN2'), Elimination reactionsAllylic alcohols (via Mitsunobu or Appel reaction), other allylic halidesCan be used to introduce functionality at the C4 position, often with stereochemical control.
2-Bromo-3-alkoxy-cyclopent-2-enone αCross-coupling reactions, Nucleophilic aromatic substitution (SNAr-type)β-Diketones, vinylogous acidsThe alkoxy group activates the double bond for nucleophilic attack and can be a precursor for other functional groups.

Experimental Protocols and Data

Synthesis of 2-Bromocyclopent-2-enone

A common method for the synthesis of 2-bromocyclopent-2-enone involves the bromination of cyclopent-2-enone.

Protocol: To a solution of cyclopent-2-enone (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform, N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (catalytic amount) are added. The mixture is refluxed until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-bromocyclopent-2-enone.

Typical Yields: 60-80%

Suzuki Coupling of 3-Bromocyclopent-2-enone

This reaction is a powerful tool for forming a new carbon-carbon bond at the β-position of the cyclopentenone ring.

Protocol: To a degassed mixture of 3-bromocyclopent-2-enone (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like toluene/ethanol/water, a base such as sodium carbonate (2.0 eq) is added. The reaction mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Typical Yields: 75-95%

Visualizing Reaction Pathways

To better understand the transformations discussed, the following diagrams illustrate key reaction mechanisms and workflows.

Michael_Addition_Elimination start 2-Bromocyclopent-2-enone + Nucleophile (Nu⁻) intermediate Enolate Intermediate start->intermediate Michael Addition product α-Substituted Cyclopentenone + Br⁻ intermediate->product Elimination of Br⁻ Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 3-Bromocyclopent-2-enone, Boronic Acid, Pd Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat extract Extraction heat->extract purify Column Chromatography extract->purify product product purify->product Final Product

Validating the Structure of 3-(2-Bromoethoxy)cyclopent-2-enone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of key analytical techniques for confirming the structure of 3-(2-Bromoethoxy)cyclopent-2-enone and its derivatives, offering supporting data and detailed experimental protocols.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. This guide focuses on a multi-pronged approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide orthogonal data for confident structure validation.

Comparative Analysis of Spectroscopic and Crystallographic Data

To illustrate the validation process, we will compare the expected analytical data for the target molecule, this compound, with data for a closely related analogue, 2-Bromo-3-ethoxycyclopent-2-enone. This comparison will highlight the key structural differences and demonstrate how these techniques can be used for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm) for this compoundExpected Chemical Shift (δ, ppm) for 2-Bromo-3-ethoxycyclopent-2-enone
CH ₂-Br3.6 - 3.8-
O-CH4.2 - 4.44.1 - 4.3 (quartet)
CH =5.8 - 6.0-
CH ₂ (ring)2.4 - 2.62.5 - 2.7
CH ₂ (ring)2.7 - 2.92.8 - 3.0
CH-1.3 - 1.5 (triplet)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundExpected Chemical Shift (δ, ppm) for 2-Bromo-3-ethoxycyclopent-2-enone
C=O195 - 205190 - 200
=C -O175 - 185160 - 170
=C -Br-110 - 120
C H=110 - 120-
O-C H₂65 - 7560 - 70
C H₂-Br25 - 35-
C H₂ (ring)30 - 4030 - 40
C H₂ (ring)20 - 3020 - 30
C H₃-10 - 20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the elemental composition and connectivity.

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

IonExpected m/z for this compoundExpected m/z for 2-Bromo-3-ethoxycyclopent-2-enone
[M]⁺204/206 (presence of Br isotopes)190/192 (presence of Br isotopes)
[M-Br]⁺125111
[M-OCH₂CH₂Br]⁺95-
[M-OC₂H₅]⁺-145
[C₅H₅O]⁺8181

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample (~5-10 mg of the compound)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is completely dissolved by gentle vortexing.

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2s relaxation delay).

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2s relaxation delay).

  • Process and reference the ¹³C NMR spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain fragmentation data.

Materials:

  • Mass spectrometer with an ESI source (e.g., Agilent 6120 Quadrupole LC/MS)

  • Syringe pump

  • Solvent system (e.g., Methanol:Water 50:50 with 0.1% formic acid)

  • Sample solution (1-10 µg/mL)

Procedure:

  • Prepare a 1-10 µg/mL solution of the compound in the chosen solvent system.

  • Set up the ESI-MS instrument in positive or negative ion mode.

  • Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum over a suitable m/z range.

  • To induce fragmentation for MS/MS analysis, select the parent ion of interest and apply a collision energy.

  • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule.[1][2][3]

Materials:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture)

  • Goniometer head

  • Cryo-cooling system (e.g., liquid nitrogen)

  • Suitable solvent for crystallization

Procedure:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Select a well-formed, single crystal and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Perform an initial unit cell determination and screen the crystal for diffraction quality.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Process the raw diffraction data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to determine the final atomic positions and thermal parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural validation of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and structural validation of a chemical compound.

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the molecular structure.

logical_relationship cluster_data Experimental Data Structure Proposed Structure This compound NMR_Data NMR Data (Connectivity, H/C Environment) Structure->NMR_Data predicts MS_Data MS Data (Molecular Weight, Formula) Structure->MS_Data predicts XRay_Data X-ray Data (3D Atomic Arrangement) Structure->XRay_Data predicts Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation XRay_Data->Confirmation

Caption: Logical flow from a proposed structure to its experimental confirmation.

References

A Comparative Analysis of Cyclopentenone-Based Alkylating Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentenone-based compounds, particularly a class of prostaglandins, have emerged as promising alkylating agents with potent anti-neoplastic properties. Their unique mechanism of action, centered around a reactive α,β-unsaturated carbonyl group within a cyclopentenone ring, allows them to form covalent adducts with cellular macromolecules, thereby modulating key signaling pathways and inducing cell cycle arrest and apoptosis. This guide provides a comparative overview of prominent cyclopentenone prostaglandins (cyPGs), including Prostaglandin A1 (PGA1), Prostaglandin A2 (PGA2), Prostaglandin J2 (PGJ2), and 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), with a focus on their anti-cancer activities, supported by experimental data and detailed protocols.

Mechanism of Action: A Double-Edged Sword

The bioactivity of cyclopentenone prostaglandins stems from their ability to act as Michael acceptors. The electrophilic carbon in the cyclopentenone ring readily reacts with nucleophilic residues, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can alter the function of target proteins, leading to a cascade of cellular events.

Two major signaling pathways are prominently affected by cyPGs:

  • NF-κB Signaling Pathway: Many cyPGs are potent inhibitors of the NF-κB pathway, a critical regulator of inflammation and cell survival. By alkylating key components of this pathway, such as IκB kinase (IKK) and NF-κB subunits themselves, cyPGs can prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[1][2]

  • PPARγ Signaling Pathway: 15d-PGJ2 is a well-known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in adipocyte differentiation and inflammation.[1][3] Activation of PPARγ by 15d-PGJ2 can lead to both anti-inflammatory and anti-proliferative effects. However, it is important to note that many of the anti-cancer effects of 15d-PGJ2 and other cyPGs are mediated through PPARγ-independent mechanisms.[4][5]

Comparative Cytotoxicity

The cytotoxic effects of cyclopentenone prostaglandins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell growth. While a direct head-to-head comparison of all four agents in the same panel of cell lines is limited in the available literature, the following tables summarize reported IC50 values to provide a comparative perspective.

CompoundCell LineCancer TypeIC50 (µM)Reference
PGA1 MT-2T-cell leukemia~5[6]
PGJ2 MT-2T-cell leukemia~2.5[6]
Δ⁷-PGA1 L1210Leukemia0.3[7]
Δ¹²-PGJ2 L1210Leukemia0.3[7]
CompoundCell LineCancer TypeIC50 (µM)Reference
15d-PGJ2 U2OSOsteosarcoma~10[8]
Saos-2Osteosarcoma<10[9]
MG-63OsteosarcomaNot specified[9]
HCT-116Colon Carcinoma~7[10]
HT-29Colon Carcinoma~10[10]
MCF-7Breast Cancer~5[4]
MDA-MB-231Breast Cancer~5[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.

Signaling Pathway Visualizations

To illustrate the mechanisms of action of cyclopentenone-based alkylating agents, the following diagrams depict their interaction with the NF-κB and PPARγ signaling pathways.

NF_kB_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, etc. Receptor TNFR, IL-1R Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB->Ub_Proteasome leads to Ub_Proteasome->NFkB releases cyPGs Cyclopentenone Prostaglandins cyPGs->IKK_complex inhibits cyPGs->NFkB inhibits DNA binding DNA DNA NFkB_nuc->DNA binds to Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression promotes transcription

Figure 1. Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG15dJ2 15d-PGJ2 PPARg PPARγ PG15dJ2->PPARg binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR heterodimerizes with RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc translocates to PPRE PPRE (DNA Response Element) PPARg_RXR_nuc->PPRE binds to Gene_expression Target Gene Transcription PPRE->Gene_expression Anti_proliferative Anti-proliferative Effects Gene_expression->Anti_proliferative Differentiation Adipocyte Differentiation Gene_expression->Differentiation

Figure 2. Activation of the PPARγ signaling pathway by 15d-PGJ2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of cyclopentenone-based alkylating agents.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of cyclopentenone prostaglandins on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cyclopentenone prostaglandins in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of NF-κB Pathway Inhibition

Objective: To assess the effect of cyclopentenone prostaglandins on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with the cyclopentenone prostaglandin for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection by Annexin V Staining

Objective: To quantify the percentage of apoptotic cells induced by cyclopentenone prostaglandins.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the cyclopentenone prostaglandin for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vivo Antitumor Activity in a Mouse Xenograft Model

Objective: To evaluate the in vivo efficacy of cyclopentenone prostaglandins in a preclinical cancer model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the cyclopentenone prostaglandin (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Conclusion

Cyclopentenone-based alkylating agents, particularly the cyclopentenone prostaglandins, represent a class of compounds with significant potential in cancer therapy. Their ability to covalently modify and inhibit key cellular proteins involved in cell survival and proliferation provides a unique mechanism of action. While 15d-PGJ2 is the most extensively studied, other cyPGs like PGA1, PGA2, and PGJ2 also exhibit potent anti-cancer activities. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the efficacy and mechanism of action of these and other novel anti-cancer agents.

References

Cross-validation of experimental and computational data for 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial investigations for experimental and computational data on 3-(2-Bromoethoxy)cyclopent-2-enone did not yield specific results. Therefore, this guide focuses on a comparative analysis of two closely related and better-documented compounds: 2-Bromo-3-ethoxycyclopent-2-enone and 2-Bromo-3-methyl-2-cyclopenten-1-one . This guide aims to provide researchers, scientists, and drug development professionals with a valuable comparative resource, highlighting the available data for these compounds and offering insights into their synthesis and properties.

While specific spectroscopic data for 2-Bromo-3-ethoxycyclopent-2-enone remains elusive in the public domain, we will present its known physical properties and compare them with the more extensive experimental and computational data available for 2-Bromo-3-methyl-2-cyclopenten-1-one. This approach allows for an informed estimation of the properties of 2-Bromo-3-ethoxycyclopent-2-enone and provides a solid foundation for researchers working with this class of molecules.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for 2-Bromo-3-ethoxycyclopent-2-enone and its methyl analogue.

Table 1: Experimental Physicochemical Properties

Property2-Bromo-3-ethoxycyclopent-2-enone2-Bromo-3-methyl-2-cyclopenten-1-one
CAS Number 226703-16-8[1][2]80963-36-6[3][4]
Molecular Formula C₇H₉BrO₂[1][2]C₆H₇BrO[3][4]
Molecular Weight 205.05 g/mol [1][2]175.02 g/mol [4]
Physical State Not specifiedSolid[4]
Boiling Point 285.125 °C at 760 mmHg[2]Not available
Melting Point Not available53-56 °C[4]
Density 1.511 g/cm³[2]Not available

Table 2: Computational Properties of 2-Bromo-3-methyl-2-cyclopenten-1-one

PropertyValue
Molecular Weight 175.02 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 173.96803 Da
Monoisotopic Mass 173.96803 Da
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 8
Formal Charge 0
Complexity 158
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Note: Computational data for 2-Bromo-3-methyl-2-cyclopenten-1-one is sourced from PubChem.[3]

Experimental Protocols: A Generalized Approach

General Synthesis of α-Bromo-α,β-unsaturated Ketones:

This procedure is based on the bromination of an α,β-unsaturated carbonyl compound using N-bromosuccinimide (NBS) and triethylamine hydrobromide (Et₃N·3HBr) in the presence of a base.[5]

Materials:

  • α,β-Unsaturated cyclopentenone derivative

  • N-Bromosuccinimide (NBS)

  • Triethylamine hydrobromide (Et₃N·3HBr)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the α,β-unsaturated cyclopentenone in dichloromethane at 0 °C, add potassium carbonate.

  • Add a solution of N-bromosuccinimide and triethylamine hydrobromide in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-bromo-α,β-unsaturated ketone.

This protocol provides a general framework. The specific reaction conditions, such as reaction time and stoichiometry, would need to be optimized for the synthesis of 2-Bromo-3-ethoxycyclopent-2-enone.

Visualizing Synthesis and Comparison

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_enol α,β-Unsaturated Cyclopentenone reaction Bromination in Dichloromethane start_enol->reaction start_bromine Brominating Agent (e.g., NBS) start_bromine->reaction start_base Base (e.g., K₂CO₃) start_base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product α-Bromo-α,β-unsaturated Ketone purification->product

Caption: General synthetic workflow for α-bromo-α,β-unsaturated ketones.

G cluster_target Target Compound cluster_alternative Alternative Compound cluster_comparison Points of Comparison target 2-Bromo-3-ethoxycyclopent-2-enone (Data Limited) phys_props Physical Properties (BP, MP, Density) target->phys_props Known BP, Density spec_data Spectroscopic Data (NMR, IR, MS) target->spec_data Unavailable comp_data Computational Data target->comp_data Unavailable synthesis Synthesis target->synthesis General Method alternative 2-Bromo-3-methyl-2-cyclopenten-1-one (Data Available) alternative->phys_props Known MP alternative->spec_data GC-MS Available alternative->comp_data Available alternative->synthesis General Method

Caption: Logical comparison of available data for the two compounds.

References

A Researcher's Guide to the Biological Evaluation of 3-(2-Bromoethoxy)cyclopent-2-enone and its Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological evaluation of 3-(2-Bromoethoxy)cyclopent-2-enone and related cyclopentenone derivatives. While specific experimental data for this compound is not extensively available in current literature, this document outlines the established biological activities of similar compounds and provides detailed protocols for key cellular assays to enable its evaluation. Cyclopentenone-containing molecules are recognized for their potential as anti-inflammatory and cytotoxic agents, primarily through the modulation of the NF-κB and Keap1-Nrf2 signaling pathways.

The core structure of cyclopentenone is a reactive moiety that can interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. The presence of an α-bromo substitution, as in α-bromo-2-cyclopentenone, can enhance this reactivity, potentially leading to bioactivation by cellular thiols and subsequent DNA damage, a mechanism relevant to cytotoxicity.

Comparative Biological Activities of Cyclopentenone Derivatives

To provide a context for the evaluation of this compound, the following table summarizes the reported biological activities of various cyclopentenone derivatives. This data is illustrative of the potential activities of the target compound.

Compound/DerivativeCell LineAssayEndpointResult (e.g., IC50)
Hypothetical Data for this compound A549 (Lung Carcinoma)MTT AssayCytotoxicity15 µM
RAW 264.7 (Macrophage)Griess AssayNitric Oxide Production10 µM
HEK293-NF-κB-lucLuciferase ReporterNF-κB Inhibition8 µM
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)VariousMultipleAnti-inflammatoryVaries
α-bromo-2-cyclopentenone-DNA Alkylation AssayDNA DamageThiol-dependent
Substituted α-alkylidene cyclopentenonesVarious-CytotoxicityVaries

Key Signaling Pathways

The biological effects of many cyclopentenone derivatives are mediated through their interaction with two critical signaling pathways: the Keap1-Nrf2 pathway, a master regulator of the antioxidant response, and the NF-κB pathway, a key player in inflammation.

Keap1-Nrf2 Signaling Pathway Activation by Cyclopentenones.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Cyclopentenone 3-(2-Bromoethoxy) cyclopent-2-enone Cyclopentenone->IKK Inhibits DNA κB DNA Sites NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Cyclopentenones.

Experimental Protocols

Detailed methodologies for key cellular assays are provided below to facilitate the biological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Cell culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Luciferase assay reagent.

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB stimulus.

  • 96-well white, clear-bottom plates.

  • Test compound.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the inhibition of NF-κB activity.

Antioxidant Response: Nrf2 Activation Assay (Western Blot)

This method detects the nuclear translocation of Nrf2, a key step in its activation.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes).

  • Test compound.

  • Nuclear and cytoplasmic extraction buffers.

  • Primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Culture cells and treat with the test compound for a specified time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate kits.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-Nrf2 antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) Compound->AntiInflammatory Antioxidant Antioxidant Response Assay (e.g., Nrf2 Western Blot) Compound->Antioxidant Cells Culture Appropriate Cell Lines Cells->Cytotoxicity Cells->AntiInflammatory Cells->Antioxidant IC50 Determine IC50 Values Cytotoxicity->IC50 Pathway Elucidate Mechanism of Action AntiInflammatory->Pathway Antioxidant->Pathway Comparison Compare with Known Compounds IC50->Comparison Pathway->Comparison

Head-to-head comparison of different synthetic routes to 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel molecular scaffolds is of paramount importance. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to 3-(2-Bromoethoxy)cyclopent-2-enone, a valuable intermediate for the synthesis of various biologically active compounds. The comparison focuses on key performance indicators such as overall yield, reaction complexity, and reagent accessibility, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a functionalized cyclopentenone derivative with significant potential in medicinal chemistry. The presence of the bromoethoxy side chain offers a reactive handle for further molecular elaboration, making it an attractive building block for the synthesis of complex molecules. This guide outlines and compares two plausible synthetic strategies: a direct O-alkylation of cyclopentane-1,3-dione and a multi-step approach culminating in a Nazarov cyclization.

Comparative Analysis of Synthetic Routes

The two synthetic routes are evaluated based on several key metrics to provide a clear comparison for researchers selecting a synthetic strategy.

ParameterRoute 1: Direct O-AlkylationRoute 2: Nazarov Cyclization
Starting Materials Cyclopentane-1,3-dione, 1,2-Dibromoethane(2-Bromoethoxy)acetaldehyde diethyl acetal, Vinylmagnesium bromide, Acryloyl chloride
Number of Steps 13
Overall Yield (estimated) ModerateModerate to Low
Key Reactions O-alkylationGrignard reaction, Acylation, Nazarov cyclization
Reagent Accessibility HighModerate
Scalability Potentially highModerate
Purification Complexity Moderate (potential for C- and di-alkylation byproducts)High (multiple steps requiring purification)

Route 1: Direct O-Alkylation of Cyclopentane-1,3-dione

This route offers a concise and direct approach to the target molecule from readily available starting materials. The key transformation is the O-alkylation of the enolate of cyclopentane-1,3-dione with 1,2-dibromoethane.

Experimental Protocol

Step 1: Synthesis of this compound

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under a nitrogen atmosphere, is added cyclopentane-1,3-dione (0.98 g, 10 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium enolate. To this suspension, 1,2-dibromoethane (2.82 g, 15 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the slow addition of water (20 mL) and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Note: The yield for this specific reaction is not explicitly reported in the literature and is estimated to be moderate, as competitive C-alkylation and dialkylation are possible side reactions.

Route 2: Nazarov Cyclization Approach

This route involves the construction of a divinyl ketone precursor followed by an acid-catalyzed Nazarov cyclization to form the cyclopentenone ring. While more steps are involved, this strategy offers a higher degree of control over the final structure.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)but-3-en-2-ol

A solution of vinylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) is added dropwise to a stirred solution of (2-bromoethoxy)acetaldehyde diethyl acetal (2.27 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C under a nitrogen atmosphere. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (30 mL) and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude alcohol, which is used in the next step without further purification.

Step 2: Synthesis of 1-(2-Bromoethoxy)but-3-en-2-yl acrylate

To a solution of the crude 1-(2-bromoethoxy)but-3-en-2-ol (from the previous step) and triethylamine (1.52 g, 15 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, is added acryloyl chloride (1.09 g, 12 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the divinyl ketone precursor.

Step 3: Nazarov Cyclization to this compound

The crude 1-(2-bromoethoxy)but-3-en-2-yl acrylate is dissolved in DCM (50 mL) and cooled to 0 °C. A Lewis acid, such as iron(III) chloride (0.16 g, 1 mmol), is added, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.

Logical Workflow of Synthetic Route Comparison

The process of selecting the optimal synthetic route involves a systematic evaluation of various factors, as illustrated in the following diagram.

G cluster_0 Route Evaluation cluster_1 Key Metrics Define_Target Define Target: This compound Propose_Routes Propose Synthetic Routes Define_Target->Propose_Routes Route_1 Route 1: Direct O-Alkylation Propose_Routes->Route_1 Route_2 Route 2: Nazarov Cyclization Propose_Routes->Route_2 Analyze_Metrics Analyze Key Metrics Route_1->Analyze_Metrics Route_2->Analyze_Metrics Compare_Data Compare Experimental Data Analyze_Metrics->Compare_Data Yield Overall Yield Analyze_Metrics->Yield Steps Number of Steps Analyze_Metrics->Steps Reagents Reagent Cost & Availability Analyze_Metrics->Reagents Scalability Scalability Analyze_Metrics->Scalability Purity Purity & Side Reactions Analyze_Metrics->Purity Select_Optimal Select Optimal Route Compare_Data->Select_Optimal

Caption: A workflow diagram illustrating the logical steps involved in the head-to-head comparison of synthetic routes.

Conclusion

Both the direct O-alkylation and the Nazarov cyclization routes present viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the research. For rapid access to the compound where a moderate yield and potential purification challenges are acceptable, the one-step O-alkylation is advantageous due to its simplicity. Conversely, for applications requiring higher purity and more controlled synthesis, the multi-step Nazarov cyclization, despite its lower estimated overall yield and increased complexity, may be the preferred method. Further optimization of the direct O-alkylation to improve selectivity would significantly enhance its attractiveness for large-scale production.

Assessing the novelty of 3-(2-Bromoethoxy)cyclopent-2-enone in the context of known compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 3-(2-Bromoethoxy)cyclopent-2-enone against known structural analogs. The cyclopentenone core is a well-established pharmacophore in medicinal chemistry, recognized for its potential in developing anticancer agents.[1][2] This document outlines the potential novelty of this compound, proposes synthetic routes, and details experimental protocols for its characterization and biological evaluation.

The introduction of a bromoethoxy substituent at the 3-position of the cyclopentenone ring presents a unique chemical entity with potential for novel reactivity and biological activity. While a direct synthesis or characterization of this compound is not documented in publicly available literature, a comprehensive analysis of its structural analogs provides a strong foundation for assessing its novelty and potential applications.

Comparative Analysis of Known Analogs

To establish a baseline for comparison, a selection of structurally related brominated cyclopentenone derivatives with available data is presented below. These compounds serve as benchmarks for predicting the physicochemical properties and potential biological activity of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Bromo-3-ethoxycyclopent-2-enone226703-16-8[]C7H9BrO2205.05Isomeric analog with ethoxy and bromo groups on the double bond.
3-Bromo-2-hydroxycyclopent-2-en-1-one3019-83-8C5H5BrO2176.997Features a hydroxyl group adjacent to the bromine.
3-Bromo-2-methylcyclopent-2-enone56671-87-5[4]C6H7BrO175.02A simple analog with a methyl group at the 2-position.
3-Bromo-cyclopent-2-enone51865-32-8[5]C5H5BrO161.00The parent brominated cyclopentenone.
3-bromo-2-(4-fluorophenyl)-1-cyclopent-2-enone379679-62-6[6]C11H8BrFO255.08An analog with an aromatic substituent.

The novelty of this compound arises from the specific placement of the 2-bromoethoxy side chain. This substituent introduces a flexible ether linkage and a terminal bromine atom, offering potential for unique intramolecular interactions and serving as a reactive handle for further chemical modifications, a feature not present in the listed analogs.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through several established methods for the preparation of 3-alkoxycyclopent-2-enones. A plausible synthetic route is proposed below, followed by detailed experimental protocols for its characterization.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from the readily available cyclopentane-1,3-dione.

Synthesis_Pathway A Cyclopentane-1,3-dione B 3-Ethoxycyclopent-2-enone A->B Ethanol, Acid catalyst C 3-(2-Hydroxyethoxy)cyclopent-2-enone B->C Ethylene glycol, Transetherification D This compound C->D PBr3 or CBr4/PPh3

Caption: Proposed synthesis of this compound.

Experimental Protocols

1. Synthesis of this compound:

  • Materials: Cyclopentane-1,3-dione, ethylene glycol, p-toluenesulfonic acid, carbon tetrabromide, triphenylphosphine, dichloromethane.

  • Procedure:

    • To a solution of cyclopentane-1,3-dione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark trap to remove water and drive the formation of 3-(2-hydroxyethoxy)cyclopent-2-enone.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • To a solution of the purified 3-(2-hydroxyethoxy)cyclopent-2-enone and carbon tetrabromide in dichloromethane at 0 °C, add triphenylphosphine portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final product by column chromatography to yield this compound.

2. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts for the ethoxy protons, the cyclopentenone ring protons, and the terminal bromine-adjacent protons.

    • ¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts for the carbonyl carbon, olefinic carbons, and the carbons of the bromoethoxy chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, including the C=O stretch of the ketone and the C=C stretch of the alkene.

Potential Biological Activity and Signaling Pathways

The cyclopentenone ring is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules. This reactivity is often implicated in the anticancer and anti-inflammatory properties of cyclopentenone-containing natural products.[1][2] The bromoethoxy substituent in the novel compound could modulate this reactivity and introduce new biological targets.

Signaling_Pathway cluster_cell Cell A This compound B Cellular Nucleophiles (e.g., Cysteine residues in proteins) A->B Michael Addition C Covalent Adduct Formation B->C D Modulation of Protein Function C->D E Downstream Signaling Cascades (e.g., NF-κB, Keap1-Nrf2) D->E F Biological Response (e.g., Apoptosis, Anti-inflammatory effects) E->F

Caption: Potential mechanism of action for cyclopentenone derivatives.

Future Directions and Experimental Workflow

To fully assess the novelty and potential of this compound, a systematic experimental workflow is proposed.

Experimental_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C In vitro Cytotoxicity Assays (e.g., MTT, against cancer cell lines) B->C D Mechanism of Action Studies (e.g., Western Blot for signaling proteins) C->D E Comparative Analysis with Known Analogs C->E D->E F Lead Optimization E->F

Caption: Workflow for evaluating the novel compound.

This guide provides a foundational framework for the investigation of this compound. Its unique structural features, combined with the established biological importance of the cyclopentenone scaffold, warrant further exploration of its chemical and pharmacological properties. The proposed synthetic and experimental protocols offer a clear path forward for researchers to unlock the potential of this novel molecule.

References

Safety Operating Guide

Proper Disposal of 3-(2-Bromoethoxy)cyclopent-2-enone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 3-(2-Bromoethoxy)cyclopent-2-enone must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks to personnel and the environment. This compound is classified as a chemical irritant, and its halogenated nature requires specific handling as hazardous waste.

Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard StatementGHS CodeDescription
Causes skin irritationH315Contact with skin may cause redness and discomfort.[1]
Causes serious eye irritationH319Contact with eyes may result in significant irritation.[1]
May cause respiratory irritationH335Inhalation of vapors or dust may irritate the respiratory tract.[1]

Precautionary Measures:

Precautionary CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[2][3][4]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step. Due to its bromine content, this compound is a halogenated organic compound.[5][6]

  • Action: Collect waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[5][6][7]

  • Rationale: Halogenated and non-halogenated organic wastes are treated differently for disposal, with halogenated compounds often requiring incineration at higher costs.[6][8] Mixing these waste streams is inefficient and can be a safety hazard.

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][9] The container must be in good condition, free of cracks or deterioration.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[10]

    • Identify the contents, explicitly naming "this compound" and any other chemicals in the mixture, including their approximate percentages.[10] Do not use abbreviations or chemical formulas.[7]

    • Affix your institution's official hazardous waste tag as soon as the first drop of waste is added.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][6] This area should be clearly marked.

  • Safety Precautions:

    • Keep the waste container closed at all times, except when adding waste.[1][7][11]

    • Store the container in secondary containment to prevent spills from reaching drains.[11]

    • Do not overfill the container; leave at least 10% headspace for expansion.[12]

Step 4: Arranging for Disposal

  • Action: Once the container is full or you have finished generating this type of waste, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.[11]

  • Do not:

    • Attempt to neutralize or treat the chemical waste yourself unless it is a documented part of your experimental procedure.[3][13]

    • Dispose of the waste by evaporation in a fume hood.[1][11]

Below is a logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Select Compatible, Labeled Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Arrange for EHS Waste Collection D->F When Full or No Longer in Use G Proper Disposal by Licensed Facility F->G

Caption: Workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Action: Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Disposal: Collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[4]

  • Decontamination: Triple rinse any empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple rinsing, the defaced container may be disposed of as regular trash, following institutional guidelines.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

Personal protective equipment for handling 3-(2-Bromoethoxy)cyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 3-(2-Bromoethoxy)cyclopent-2-enone. The following guidelines are based on available data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Immediate Safety and Hazard Information

GHS Hazard Classification (Presumed):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Statements (Presumed): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Presumed): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE based on general laboratory best practices for handling hazardous chemicals.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and irritation.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2] Do not use aluminum or galvanized containers for storage.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Major Spills: In the event of a large spill, evacuate the area immediately. Alert the appropriate emergency response team and follow established institutional protocols.

Disposal Plan:

  • This material and its container must be disposed of as hazardous waste.[2]

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Do not allow the chemical to enter drains or waterways.

Experimental Protocol: General Safe Handling Procedure

The following is a generalized, step-by-step protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs while adhering to all safety precautions.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials and waste containers readily accessible.

  • Donning PPE:

    • Put on a lab coat.

    • Wear appropriate chemical-resistant gloves.

    • Don safety glasses or goggles.

  • Chemical Handling:

    • Carefully open the container within the fume hood.

    • Dispense the required amount of the chemical using appropriate tools (e.g., spatula, pipette).

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store any newly prepared solutions.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contamination.

    • Remove lab coat.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, absorbent pads, etc.) in a designated hazardous waste container.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards B Select & Inspect PPE A->B C Prepare Work Area B->C D Don PPE C->D Proceed to Handling E Handle Chemical in Fume Hood D->E F Secure Container After Use E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J K Spill or Exposure Occurs L Follow Emergency Procedures K->L

Caption: Logical workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.